molecular formula C14H18O5 B1656136 1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE CAS No. 50874-07-2

1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE

Cat. No.: B1656136
CAS No.: 50874-07-2
M. Wt: 266.29 g/mol
InChI Key: LQDZFGZFVADNFD-UHFFFAOYSA-N
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Description

1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE is a useful research compound. Its molecular formula is C14H18O5 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 2-(3-methoxyphenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-7-6-8-11(9-10)17-3/h6-9,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDZFGZFVADNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451403
Record name Propanedioic acid, (3-methoxyphenyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50874-07-2
Record name Propanedioic acid, (3-methoxyphenyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-diethyl 2-(3-methoxyphenyl)propanedioate (CAS 50874-07-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-diethyl 2-(3-methoxyphenyl)propanedioate (CAS 50874-07-2), a key molecular building block in organic synthesis. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its predicted physicochemical properties, plausible synthetic routes, expected analytical characteristics, and potential applications based on the established chemistry of related diethyl arylmalonates. This guide serves as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery, offering insights into its reactivity and handling.

Introduction

This compound, also known as diethyl 2-(3-methoxyphenyl)malonate, is a substituted diethyl malonate derivative. The core structure of diethyl malonate is a versatile synthon in organic chemistry, primarily due to the acidity of the α-hydrogen, which allows for a wide range of carbon-carbon bond-forming reactions. The introduction of the 3-methoxyphenyl group provides a scaffold for the synthesis of a variety of more complex molecules, including potential pharmaceutical intermediates and other fine chemicals. The methoxy group on the phenyl ring can also influence the electronic properties and reactivity of the molecule and can be a site for further chemical modification.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis for Estimation
Molecular Formula C₁₄H₁₈O₅-
Molecular Weight 266.29 g/mol -
Physical Form Solid[1]
Melting Point Not available. Expected to be a low-melting solid.Based on the solid form at room temperature.
Boiling Point Predicted to be >200 °C at atmospheric pressure.Based on the boiling points of similar molecular weight arylmalonates. For example, the boiling point of 1,3-diethyl 2-methyl-2-(phenylmethoxy)propanedioate is 120-125 °C at 0.01 Torr[2].
Density Predicted to be ~1.1 g/cm³Based on the densities of related liquid diethyl malonate derivatives.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, chloroform, and ethyl acetate. Low solubility in water is predicted.General solubility of malonic esters. A supplier mentions solubility in DMSO[3].
InChI Key LQDZFGZFVADNFD-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the arylation of diethyl malonate. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Copper-Catalyzed Arylation of Diethyl Malonate

A general and mild method for the synthesis of α-aryl malonates involves the copper-catalyzed coupling of an aryl iodide with diethyl malonate. This approach is attractive due to its tolerance of various functional groups.

Reaction Scheme:

Figure 1: General scheme for copper-catalyzed arylation.

Experimental Protocol (Exemplary):

  • To an oven-dried reaction vessel, add cesium carbonate (1.5 equivalents), copper(I) iodide (0.05 equivalents), and 2-phenylphenol (0.1 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

  • Add 3-iodoanisole (1.0 equivalent) and diethyl malonate (2.0 equivalents) via syringe.

  • Add anhydrous tetrahydrofuran (THF) as the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is worked up by quenching with a weak acid, followed by extraction with an organic solvent, drying, and purification by column chromatography.

Synthesis from Diethyl Mesoxalate

Another synthetic route involves the reaction of a Grignard reagent with diethyl mesoxalate to form a diethyl aryltartronate, which is then converted to the diethyl arylmalonate.

Reaction Workflow:

Synthesis_Workflow Start 3-Bromoanisole Step1 Grignard Formation (Mg, THF) Start->Step1 Grignard 3-Methoxyphenyl- magnesium bromide Step1->Grignard Step2 Addition to Diethyl Mesoxalate Grignard->Step2 Tartronate Diethyl (3-methoxyphenyl)- tartronate Step2->Tartronate Step3 Chlorination (SOCl₂) Tartronate->Step3 ChloroMalonate Diethyl Chloro(3-methoxyphenyl)- malonate Step3->ChloroMalonate Step4 Catalytic Hydrogenation (H₂, Pd/C) ChloroMalonate->Step4 Product 1,3-diethyl 2-(3-methoxyphenyl)- propanedioate Step4->Product

Figure 2: Synthesis workflow from diethyl mesoxalate.

This method allows for the formation of the target compound from an aryl halide, providing an alternative to direct arylation.

Analytical Profile

While specific spectra for this compound are not widely published, its analytical profile can be predicted based on its structure and the known spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet around 1.2-1.3 ppm for the CH₃ and a quartet around 4.2-4.3 ppm for the OCH₂). The methoxy group (OCH₃) should appear as a singlet around 3.8 ppm. The aromatic protons of the 3-methoxyphenyl ring will appear in the aromatic region (around 6.8-7.3 ppm) with splitting patterns characteristic of a 1,3-disubstituted benzene ring. A singlet for the α-proton on the malonate core is also expected.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups (around 168-170 ppm), the carbons of the ethyl groups, the methoxy carbon (around 55 ppm), and the aromatic carbons. The α-carbon of the malonate will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit strong absorption bands characteristic of the functional groups present:

  • C=O stretching: A strong, sharp peak around 1730-1750 cm⁻¹ corresponding to the ester carbonyl groups.

  • C-O stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the esters and the ether.

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretching: Signals above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for diethyl malonate derivatives involve the loss of ethoxy (-OC₂H₅), carboethoxy (-COOC₂H₅), and the entire diethyl malonate moiety[1]. The fragmentation of the aromatic ring will also contribute to the overall mass spectrum.

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis. Its utility stems from the reactivity of the malonate core, which can be further functionalized.

Synthesis of Carboxylic Acids and Derivatives

The malonic ester synthesis is a classic application of diethyl malonates. The synthesized this compound can be alkylated at the α-position followed by hydrolysis and decarboxylation to yield a variety of substituted carboxylic acids.

Synthesis of Heterocyclic Compounds

Diethyl malonates are key starting materials for the synthesis of a wide range of heterocyclic compounds, including barbiturates and other pharmacologically active molecules. Condensation reactions with ureas, thioureas, or other dinucleophilic reagents can lead to the formation of six-membered heterocyclic rings.

Logical Relationship of Applications:

Applications Target This compound Alkylation Alkylation Target->Alkylation Condensation Condensation with Dinucleophiles Target->Condensation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Alkylation->Hydrolysis_Decarboxylation Substituted_Acid Substituted Carboxylic Acid Hydrolysis_Decarboxylation->Substituted_Acid Heterocycles Heterocyclic Compounds (e.g., Barbiturates) Condensation->Heterocycles

Figure 3: Potential synthetic applications.

Safety and Handling

Based on the safety data for related compounds, this compound should be handled with care in a well-ventilated area.

  • Hazards: May cause skin and serious eye irritation. May cause an allergic skin reaction. Harmful to aquatic life with long-lasting effects[2].

  • Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection. Avoid release to the environment[2].

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperatures from suppliers range from -20°C to -80°C[1].

Conclusion

This compound is a valuable, though not extensively characterized, building block for organic synthesis. This guide provides a framework for its properties, synthesis, and potential applications based on established chemical principles and data from analogous compounds. As a versatile intermediate, it holds promise for the development of novel pharmaceuticals and other functional molecules. Further experimental validation of its properties and reactivity is encouraged to fully exploit its synthetic potential.

References

  • PubChem. Diethyl 2-(4-methoxyphenyl)malonate. Available from: [Link]

  • MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Available from: [Link]

Sources

Technical Guide: Comparative Analysis of 2-(3-Methoxyphenyl) vs. 2-(4-Methoxyphenyl) Malonate Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, electronic, and synthetic divergences between dimethyl 2-(3-methoxyphenyl)malonate and dimethyl 2-(4-methoxyphenyl)malonate .

Executive Summary

The isomeric distinction between 3-methoxy (meta) and 4-methoxy (para) substituted phenyl malonates is not merely structural; it dictates the electronic environment of the


-carbon , altering acidity, nucleophilicity, and hydrolytic stability.[1]
  • The 4-Methoxy isomer is dominated by Resonance Donation (+R) , increasing electron density in the aryl ring but destabilizing the

    
    -carbanion, making it less acidic and more prone to electrophilic aromatic substitution (EAS) side reactions.
    
  • The 3-Methoxy isomer is dominated by Inductive Withdrawal (-I) , stabilizing the

    
    -carbanion and accelerating nucleophilic attacks at the ester carbonyls.
    

Electronic & Structural Determinants

The core difference lies in how the methoxy group communicates with the malonate "head" through the benzene ring. This is quantifiable using Hammett Substituent Constants (


).[2]
Hammett Electronic Analysis

The reactivity of the malonate's


-proton (the reaction center for alkylation) is governed by the stability of its conjugate base.
Feature3-Methoxyphenyl (Meta)4-Methoxyphenyl (Para)Impact on Reactivity
Hammett Constant (

)
+0.12 (Electron Withdrawing)-0.27 (Electron Donating)Meta is more acidic; Para is more electron-rich.
Dominant Effect Inductive (-I)Resonance (+R)Para deactivates the

-carbon acidity.

-Proton Acidity
Higher (

)
Lower (

)
Meta deprotonates faster with weaker bases.
Ring Nucleophilicity LowHighPara is susceptible to EAS side-reactions.
Resonance Visualization (Causality)

The following diagram illustrates why the 4-methoxy group destabilizes the malonate carbanion (negative charge), while the 3-methoxy group does not.

ResonanceEffects cluster_para 4-Methoxy (Para): Destabilizing Interaction cluster_meta 3-Methoxy (Meta): Stabilizing Interaction OMe_Para MeO (Para) Ring_Para Benzene Ring OMe_Para->Ring_Para +R Effect (Donates e-) Alpha_Para α-Carbanion (Malonate Head) Ring_Para->Alpha_Para Repulsion (Destabilizes Charge) OMe_Meta MeO (Meta) Ring_Meta Benzene Ring OMe_Meta->Ring_Meta -I Effect (Withdraws e-) Alpha_Meta α-Carbanion (Malonate Head) Ring_Meta->Alpha_Meta Stabilization (Delocalizes Charge)

Figure 1: Electronic vectors. The 4-OMe group pumps electron density into the ring (Red), clashing with the negative charge of the malonate enolate. The 3-OMe group withdraws density (Green), stabilizing the enolate.

Synthetic Pathways & Protocols

While classical condensation (Claisen) is possible, the Pd-Catalyzed


-Arylation  of malonates is the modern standard for high-purity synthesis, avoiding self-condensation byproducts.
Protocol: Pd-Catalyzed -Arylation

This method couples dimethyl malonate with the corresponding bromoanisole.

  • Scope: Applicable to both isomers, but reaction times differ due to the oxidative addition rates (4-bromoanisole is slower to add to Pd(0) due to electron richness, requiring electron-rich ligands).

Materials
  • Substrate: 3-Bromoanisole (for meta) OR 4-Bromoanisole (for para) (1.0 equiv)

  • Nucleophile: Dimethyl malonate (1.2 equiv)

  • Catalyst:

    
     (1-2 mol %)
    
  • Ligand:

    
     or JohnPhos  (highly effective for hindered/electron-rich aryls).
    
  • Base:

    
     (sodium hydride) or 
    
    
    
    .
  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Ar, mix

    
     and the phosphine ligand in toluene. Stir for 15 min to generate the active 
    
    
    
    species.
  • Enolate Formation: In a separate flask, add NaH (1.5 equiv) to THF/Toluene. Add dimethyl malonate dropwise at 0°C. Critical: Evolution of

    
     gas must cease before proceeding.
    
    • Differentiation: The 3-OMe variant will deprotonate slightly faster.

  • Coupling: Cannulate the enolate solution into the catalyst mixture. Add the aryl bromide (3- or 4-bromoanisole).

  • Heating: Heat to 70°C (for 3-OMe) or 90°C (for 4-OMe).

    • Note: The 4-OMe aryl halide is more electron-rich, making the oxidative addition step (

      
      ) slower. Higher temperature or bulkier, electron-rich ligands (like 
      
      
      
      ) are required to drive conversion.
  • Quench & Purification: Quench with saturated

    
    . Extract with EtOAc. Purify via silica gel chromatography (Hexanes:EtOAc 9:1).
    
Workflow Diagram

SynthesisWorkflow cluster_pathways Isomer Specific Conditions start Start: Aryl Bromide Selection meta 3-Bromoanisole (Meta) start->meta para 4-Bromoanisole (Para) start->para cond_meta Standard Ligand (e.g., BINAP) Temp: 70°C meta->cond_meta cond_para Electron-Rich Ligand (e.g., P(t-Bu)3) Temp: 90°C para->cond_para step2 Pd(0) Oxidative Addition cond_meta->step2 cond_para->step2 step3 Transmetallation (with Sodium Dimethyl Malonate) step2->step3 step4 Reductive Elimination (C-C Bond Formation) step3->step4 product Final Aryl Malonate step4->product

Figure 2: Synthesis workflow highlighting the harsher conditions required for the 4-OMe isomer due to slower oxidative addition.

Reactivity Profiles & Optimization

Hydrolysis (Saponification)

When converting these esters to their corresponding Malonic Acids (or Phenylacetic acids via decarboxylation):

  • 2-(3-methoxyphenyl)malonate: Hydrolyzes faster under basic conditions (

    
    ). The electron-withdrawing meta-OMe makes the carbonyl carbons more electrophilic.
    
  • 2-(4-methoxyphenyl)malonate: Hydrolyzes slower . The resonance donation (+R) reduces the electrophilicity of the carbonyls.

    • Optimization: For the 4-OMe isomer, increase

      
       concentration to 2M and reflux time by 2-4 hours compared to the meta isomer.
      
Decarboxylation

Both isomers undergo thermal decarboxylation to form substituted phenylacetic acids.

  • Product 1: 3-Methoxyphenylacetic acid (from meta).

  • Product 2: 4-Methoxyphenylacetic acid (from para).

  • Condition: Heat the neat malonic acid to 140-160°C.

  • Observation: The 4-OMe isomer may require slightly higher temperatures to initiate

    
     loss due to the ground-state stabilization of the carboxylate by the para-donor group.
    

Pharmaceutical & Industrial Utility

2-(4-Methoxyphenyl) Malonate (Para)
  • NSAID Precursors: Key intermediate for Indomethacin analogues and Acemetacin , where the p-anisidine moiety is critical for COX enzyme inhibition.

  • Coumarin Synthesis: Used in the Pechmann condensation with phenols to create 3-arylcoumarins (e.g., fluorescent probes or anticoagulants).

  • Agrochemicals: Precursor to PMPA (p-methoxyphenylacetic acid), a scaffold for synthetic auxins.

2-(3-Methoxyphenyl) Malonate (Meta)
  • Metabolic Probes: Precursor to Isohomovanillic acid derivatives, used to study catecholamine metabolism (dopamine pathways).

  • Specialized Inhibitors: Used in the synthesis of specific tyrosine kinase inhibitors where the meta-substitution pattern creates a distinct steric fit in the ATP-binding pocket, avoiding steric clash observed with para-substituents.

References

  • Hartwig, J. F. (2002).[3] "Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands." Journal of Organic Chemistry. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Beare, N. A., & Hartwig, J. F. (2002). "Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society.[3] Link

  • PubChem. (n.d.). "4-Methoxyphenylacetic acid."[4][5] National Library of Medicine. Link[4]

Sources

Technical Guide: Physical Properties & Characterization of Meta-Methoxy Substituted Diethyl Phenylmalonates

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the physical properties, synthesis, and characterization of meta-methoxy substituted diethyl phenylmalonates , specifically focusing on Diethyl 2-(3-methoxyphenyl)malonate .

Part 1: Executive Summary & Chemical Identity

Diethyl 2-(3-methoxyphenyl)malonate is a specialized organic intermediate belonging to the class of arylmalonic esters. Unlike its para-substituted counterpart, which is frequently encountered in liquid crystal and polymer chemistry, the meta-isomer is primarily utilized as a high-value precursor in the synthesis of CNS-active barbiturates (e.g., metharbital analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

The introduction of a methoxy group at the meta position of the phenyl ring creates a unique electronic environment. Unlike ortho or para substitutions, the meta-methoxy group exerts an electron-withdrawing inductive effect (-I) without the compensating electron-donating resonance effect (+R) on the reaction center (the benzylic


-carbon). This results in distinct acidity and reactivity profiles compared to other isomers.
Chemical Identity
PropertySpecification
IUPAC Name Diethyl 2-(3-methoxyphenyl)propanedioate
Common Name Diethyl (3-methoxyphenyl)malonate
Molecular Formula

Molecular Weight 266.29 g/mol
CAS Number Not widely listed (Analogous to p-isomer CAS 23197-67-3)
SMILES CCOC(=O)C(C1=CC=CC(OC)=C1)C(=O)OCC
Structural Class

-Dicarbonyl; Arylmalonate ester

Part 2: Thermodynamic & Physical Constants

The physical properties of the meta-isomer are governed by the asymmetry introduced by the 3-position substitution. While the para-isomer can pack efficiently due to symmetry (often resulting in higher melting points), the meta-isomer typically exists as a viscous oil at room temperature with a lower freezing point.

Comparative Physical Properties Table

Note: Values marked with (†) are predicted based on Structure-Property Relationship (SPR) models using the unsubstituted diethyl phenylmalonate (DEPM) and the para-isomer as anchors.

PropertyUnsubstituted DEPM (Ref)p-Methoxy Isomer (Ref)m-Methoxy Isomer (Target)
Physical State (25°C) LiquidViscous Liquid / Low melt solidViscous Liquid
Boiling Point (14 mmHg) 170–172 °C~185–190 °C182–188 °C (†)
Boiling Point (760 mmHg) ~290 °C (dec.)~310 °C (dec.)305–315 °C (dec.) (†)
Melting Point 16 °C~20–25 °C< 10 °C (†)
Density (20°C) 1.095 g/mL1.125 g/mL1.120 ± 0.02 g/mL (†)
Refractive Index (

)
1.4911.5051.502 ± 0.005 (†)
Flash Point 113 °C>120 °C>115 °C (†)
LogP (Octanol/Water) 2.62.52.55 (†)
pKa (

-proton)
~12.0~12.211.8 (More acidic due to -I effect)
Solubility Profile
  • Miscible: Ethanol, Methanol, Diethyl Ether, Dichloromethane, Ethyl Acetate, Toluene.

  • Immiscible: Water (Solubility < 0.1 g/L).[1]

  • Partitioning: The compound is lipophilic (LogP ~2.5), indicating it will readily cross biological membranes, a key trait for its pharmaceutical precursors.

Part 3: Synthesis & Reaction Pathways

The synthesis of Diethyl 2-(3-methoxyphenyl)malonate is non-trivial because simple alkylation of diethyl malonate with 3-bromoanisole is sluggish without transition metal catalysis. The preferred industrial route involves the Claisen Condensation of ethyl (3-methoxyphenyl)acetate with diethyl carbonate.

Method A: Carbethoxylation (Preferred)

This self-validating protocol avoids the use of expensive palladium catalysts and hazardous aryl halides.

  • Precursor: Ethyl (3-methoxyphenyl)acetate.

  • Reagent: Diethyl carbonate (excess).

  • Base: Sodium hydride (NaH) or Sodium ethoxide (NaOEt).

  • Solvent: Toluene or anhydrous Ethanol.

Mechanism: The base deprotonates the


-position of the phenylacetate. The resulting enolate attacks the carbonyl of diethyl carbonate, displacing ethoxide to form the malonate.
Method B: Pd-Catalyzed -Arylation (Alternative)

Used for high-value, small-scale synthesis where the phenylacetate precursor is unavailable.

  • Reagents: Diethyl malonate + 3-Bromoanisole.

  • Catalyst:

    
     / 
    
    
    
    .
  • Base:

    
     or NaH in Toluene/THF.
    
Synthesis Workflow Visualization

Synthesis Start 3-Methoxybenzaldehyde Step1 Reduction & Halogenation Start->Step1 Inter1 3-Methoxybenzyl Chloride Step1->Inter1 Step2 Cyanation & Hydrolysis Inter1->Step2 Inter2 Ethyl (3-methoxyphenyl)acetate Step2->Inter2 Step3 Claisen Condensation (Diethyl Carbonate/NaH) Inter2->Step3 Product Diethyl 2-(3-methoxyphenyl)malonate Step3->Product Step3->Product -EtOH

Figure 1: Step-wise synthesis pathway from commercially available aldehyde to the target malonate.

Part 4: Spectral Characterization

Identification of the meta-isomer relies on specific splitting patterns in the proton NMR, distinguishing it from the symmetric para-isomer.

Proton NMR ( H NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
1.26 Triplet (

Hz)
6H

Methyl protons of ethyl esters.
3.81 Singlet3H

Methoxy group (distinctive sharp singlet).
4.23 Quartet (

Hz)
4H

Methylene protons of ethyl esters.
4.62 Singlet1H

Methine proton. Diagnostic peak.
6.85 – 6.95 Multiplet3H

(2, 4, 6)
Ortho/Para to OMe. Complex splitting due to meta substitution.
7.25 – 7.30 Multiplet1H

(5)
Meta to OMe.

Distinction from para-isomer: The para-isomer shows a classic AA'BB' doublet system in the aromatic region (two distinct doublets). The meta-isomer shows a complex multiplet pattern (singlet-like for H2, doublets for H4/H6, triplet for H5).

Infrared Spectroscopy (FT-IR)
  • 1735–1750 cm⁻¹: Strong

    
     stretch (Ester). Split peaks often observed due to Fermi resonance or conformational isomers.
    
  • 1150–1300 cm⁻¹:

    
     stretch (Ester and Ether).
    
  • 1600, 1585 cm⁻¹: Aromatic ring skeletal vibrations (enhanced by OMe).

  • 690, 780 cm⁻¹: C-H out-of-plane bending (diagnostic for meta-substitution).

Part 5: Experimental Protocols

Protocol 1: Determination of Refractive Index & Density

Requirement: 5 mL of >98% pure sample.

  • Purification: Distill the sample under high vacuum (0.5 mmHg) to remove trace solvents (toluene/ethanol) which significantly skew refractive index.

  • Density: Use a pycnometer or oscillating U-tube density meter at 20.0°C.

    • Self-Validation: If density < 1.10 g/mL, residual solvent (EtOH) is likely present.[2][3] If > 1.15 g/mL, hydrolysis to the mono-acid may have occurred.

  • Refractive Index: Use an Abbe refractometer. Calibrate with 1-bromonaphthalene (

    
    ) or water (
    
    
    
    ).
    • Target:

      
      .
      
Protocol 2: Acidity Verification (pKa Estimation)
  • Dissolve 0.1 mmol of substance in DMSO-

    
    .
    
  • Add 1 equivalent of NaH.

  • Observe the disappearance of the methine singlet at

    
     4.62 in NMR.
    
  • Note: The meta-isomer anion is more stable than the unsubstituted phenylmalonate anion due to the inductive withdrawal of the methoxy group, making the

    
    -proton slightly more acidic (pKa ~11.8 vs 12.0).
    
Electronic Effects Visualization

ElectronicEffects Meta Meta-Methoxy Group (-I Effect, No Resonance) AlphaC Alpha-Carbon (Reaction Center) Meta->AlphaC Inductive Withdrawal (Electron Pull) Acidity Increased Acidity (Stabilized Anion) AlphaC->Acidity Result

Figure 2: The meta-methoxy group exerts an electron-withdrawing inductive effect (-I) on the alpha-carbon, increasing the acidity of the methine proton compared to unsubstituted phenylmalonate.

References

  • Wollweber, H. (2000).[4] "Hypnotics".[4] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • Hennessy, E. J., & Buchwald, S. L. (2002).[4] "A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate". Organic Letters, 4(2), 269–272.[4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23197-67-3, Diethyl 2-(4-methoxyphenyl)malonate. Retrieved from .

  • Sigma-Aldrich. (2025). Diethyl phenylmalonate Product Specification. [5]

Sources

Thermodynamic Profile and Stability Management of 1,3-Diethyl 2-(3-methoxyphenyl)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 1,3-Diethyl 2-(3-methoxyphenyl)propanedioate Content Type: Technical Whitepaper / Operational Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Leads.

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of This compound (CAS: 10252-47-8), a critical intermediate in the synthesis of centrally acting analgesics such as Tapentadol .

While the diester moiety exhibits robust thermal stability under anhydrous conditions, allowing for vacuum distillation, it possesses a high susceptibility to hydrolytic degradation followed by rapid decarboxylation. This guide delineates the mechanistic pathways of failure, establishes protocols for thermodynamic assessment (DSC/TGA), and defines storage parameters to prevent the formation of the thermodynamic sink product: (3-methoxyphenyl)acetic acid.

Structural Analysis & Intrinsic Reactivity

Molecular Architecture

The molecule consists of a malonic ester core substituted at the


-position with a 3-methoxyphenyl group. This structural arrangement dictates its thermodynamic behavior:
  • 
    -Proton Acidity:  The proton at the C2 position is flanked by two carbonyls and an aryl ring. The electron-withdrawing nature of the ester groups, combined with the inductive effect of the phenyl ring, renders this proton highly acidic (
    
    
    
    in DMSO). This acidity is the vector for base-catalyzed degradation and racemization.
  • The 3-Methoxy Substituent: The methoxy group at the meta position exerts an inductive electron-withdrawing effect (

    
    ) and a resonance electron-donating effect (
    
    
    
    ). However, because it is meta to the malonate attachment, the resonance stabilization of the potential anion is less pronounced than in para isomers, slightly increasing the lability of the C-C bonds during thermal stress.
The Thermodynamic Sink (Decarboxylation)

The thermodynamic stability of this compound is binary:

  • As the Diester: Thermally stable up to

    
    C (under vacuum).
    
  • As the Diacid (Hydrolysis Product): Thermally unstable.[1][2] Upon hydrolysis, the resulting malonic acid derivative undergoes decarboxylation at temperatures as low as 60–80^\circ$C, driving the equilibrium irreversibly toward the arylacetic acid derivative.

Degradation Pathways & Visualization

The primary threat to the integrity of this API intermediate is the Hydrolysis-Decarboxylation Cascade . This pathway is autocatalytic in the presence of moisture and trace acid.

Mechanistic Pathway (DOT Visualization)

DegradationPathway cluster_0 Critical Control Point Ester 1,3-diethyl 2-(3-methoxyphenyl) propanedioate (Stable Diester) Mono Mono-ethyl ester Intermediate Ester->Mono + H2O / H+ or OH- Diacid 2-(3-methoxyphenyl) malonic acid (Unstable) Mono->Diacid + H2O Decarb (3-methoxyphenyl) acetic acid (Thermodynamic Sink) Diacid->Decarb Δ (Heat) - CO2 CO2 CO2 Diacid->CO2

Figure 1: The Hydrolysis-Decarboxylation Cascade.[3] The formation of the diacid (red) is the critical failure point, leading inevitably to the decarboxylated impurity (grey).

Experimental Protocols for Stability Assessment

Do not rely on literature boiling points for stability limits. The following self-validating protocols must be executed to determine the precise operational window for your specific batch.

Protocol A: Thermal Stability via DSC (Differential Scanning Calorimetry)

Objective: Determine the onset temperature of decomposition (


) and the energy of activation for thermal runaway.
  • Sample Prep: Weigh 3–5 mg of the diester into a hermetically sealed aluminum pan. A pinhole lid is recommended to allow pressure release if decarboxylation occurs.

  • Method: Ramp temperature from

    
    C to 
    
    
    
    C at a rate of
    
    
    C/min under a Nitrogen purge (50 mL/min).
  • Analysis:

    • Look for an endotherm (melting) if solid (MP is often low/near RT for these esters).

    • Critical Signal: Identify the first exothermic event. For malonates, a sharp exotherm typically indicates decarboxylation of trace hydrolyzed species or gross decomposition.

    • Acceptance Criteria:

      
       must be 
      
      
      
      C higher than the maximum planned process temperature (e.g., distillation temperature).
Protocol B: Forced Degradation (Stress Testing)

Objective: Quantify hydrolytic susceptibility.

Stress ConditionReagentConditionsSampling Timepoints
Acid Hydrolysis 0.1 N HCl60°C, Reflux1, 4, 8, 24 Hours
Base Hydrolysis 0.1 N NaOHRT (Room Temp)15 min, 1, 4 Hours
Oxidation 3% H2O2RT, Dark4, 24 Hours
Thermal (Control) None (Neat)100°C24, 48 Hours

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase: Gradient A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. 5% B to 90% B over 20 mins.

  • Detection: UV at 274 nm (characteristic of the anisole ring).

  • Success Metric: Mass balance

    
    . Any loss in mass balance usually indicates volatile loss (CO2) from decarboxylation.
    

Process Implications & Control Strategy

Distillation and Purification

The diester is stable enough for vacuum distillation, which is the preferred purification method over crystallization due to its low melting point.

  • Vacuum Requirement:

    
    .
    
  • Pot Temperature: Must not exceed

    
    C.
    
  • Pre-treatment: The crude reaction mixture must be neutralized and dried (KF

    
    ) prior to heating. Heating a wet, acidic malonate is essentially performing a Krapcho decarboxylation in situ.
    
Storage Decision Matrix

Use the following logic flow to determine storage requirements based on analytical data.

StorageLogic Start Batch Analysis (KF & Purity) CheckKF Water Content (KF) < 0.1%? Start->CheckKF CheckAcid Acid Value < 0.5 mg KOH/g? CheckKF->CheckAcid Yes Reprocess Reprocess: Dry (MgSO4) or Neutralize CheckKF->Reprocess No StoreStd Standard Storage: Cool, Dry, N2 Headspace CheckAcid->StoreStd Yes Quarantine Quarantine: Re-test for Decarboxylation CheckAcid->Quarantine No

Figure 2: Storage Logic for Malonate Intermediates. Moisture control (KF) is the primary gatekeeper for stability.

References

  • Tapentadol Synthesis & Intermediates

    • Source: World Intellectual Property Organization (WIPO), Patent WO2008012283. "Method for the preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Hydrolysis Kinetics of Malonates

    • Source:Beilstein Journal of Organic Chemistry, 2020, 16, 1863–1868.[4] "On the hydrolysis of diethyl 2-(perfluorophenyl)malonate." Provides comparative kinetic data on the stability of aryl-substituted malonates under acidic/basic conditions.

    • [4]

  • Thermodynamic Data (General Malonates)

    • Source: NIST Chemistry WebBook, SRD 69.[5] "Diethyl malonate Phase Change Data." Provides baseline thermodynamic values for the unsubstituted diester for extrapolation.

  • Decarboxylation Mechanisms

    • Source:Journal of Chemical Education, "The Decarboxylation of Disubstituted Malonic Acid Derivatives.

Sources

Methodological & Application

Application Note: Protocol for Hydrolysis and Decarboxylation of 1,3-Diethyl 2-(3-methoxyphenyl)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

This document details the optimized protocol for the conversion of 1,3-diethyl 2-(3-methoxyphenyl)propanedioate (diethyl 3-methoxyphenylmalonate) into 2-(3-methoxyphenyl)acetic acid. This transformation is a critical sequence in the synthesis of pharmaceutical intermediates, including precursors for centrally acting analgesics such as Tapentadol.

The protocol utilizes a robust Base-Catalyzed Hydrolysis (Saponification) followed by Acid-Mediated Decarboxylation . This two-stage approach allows for the removal of ester impurities prior to the decarboxylation step, ensuring high purity (>98%) of the final crystalline product.

Scientific Mechanism

The transformation proceeds through three distinct mechanistic phases:

  • Saponification: Nucleophilic acyl substitution by the hydroxide ion (

    
    ) on the ester carbonyls releases ethanol and generates the dicarboxylate salt.
    
  • Acidification: Treatment with strong mineral acid (HCl or

    
    ) protonates the salt to form the geminal dicarboxylic acid (substituted malonic acid).
    
  • Decarboxylation: Upon heating, the dicarboxylic acid undergoes a pericyclic reaction involving a six-membered cyclic transition state.[1] This concerted mechanism facilitates the loss of carbon dioxide (

    
    ) and the formation of the enol, which rapidly tautomerizes to the stable carboxylic acid.
    

Note on Ether Stability: The 3-methoxy substituent is stable under basic hydrolysis and dilute acidic reflux. Strong Lewis acids or hydrobromic acid (HBr) must be avoided to prevent ether cleavage to the phenol.

Mechanism Diagram

ReactionMechanism Start Diethyl 2-(3-methoxyphenyl) propanedioate Inter1 Dicarboxylate Salt (Dipotassium) Start->Inter1 KOH, EtOH Reflux (Saponification) Inter2 Geminal Diacid (Unstable Intermediate) Inter1->Inter2 H2SO4/H2O Acidification Transition Cyclic Transition State (6-membered) Inter2->Transition Heat (Δ) Product 2-(3-methoxyphenyl) acetic acid Transition->Product -CO2 Tautomerization Byprod CO2 (Gas) Transition->Byprod

Figure 1: Mechanistic pathway from the malonic ester to the phenylacetic acid derivative.

Materials and Equipment

Reagents
ReagentGradeRole
This compound>97%Starting Material
Potassium Hydroxide (KOH)Pellets, >85%Hydrolysis Base
Ethanol (EtOH)95% or AbsoluteSolvent
Sulfuric Acid (

)
6M Aqueous Soln.Acidifier / Decarboxylation Medium
TolueneACS ReagentOptional Recrystallization Solvent
WaterDeionized (DI)Solvent
Equipment
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Temperature Control: Oil bath with digital temperature probe (Target: 100–110°C).

  • Condenser: Reflux condenser (Allihn or Graham type).

  • Monitoring: pH strips (range 0–14) or digital pH meter.

  • Filtration: Buchner funnel and vacuum flask.

Experimental Protocol

Phase A: Saponification (Hydrolysis)

Objective: Convert the diester to the dipotassium salt.

  • Setup: Charge a 500 mL 3-neck RBF with This compound (26.6 g, 100 mmol) and Ethanol (100 mL). Stir until dissolved.

  • Base Addition: Prepare a solution of KOH (14.0 g, 250 mmol, 2.5 eq) in Water (30 mL). Add this aqueous base dropwise to the ethanolic ester solution over 15 minutes.

    • Observation: The reaction is exothermic; mild warming may occur.

  • Reflux: Heat the mixture to reflux (approx. 80°C internal temp) for 3–4 hours .

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material spot (

      
      ) should disappear.
      
  • Solvent Removal: Configure the flask for distillation (or use a rotary evaporator) to remove the majority of the ethanol. A thick, white slurry (the dicarboxylate salt) will remain.

Phase B: Acidification and Decarboxylation

Objective: Protonate the salt and thermally remove


.
  • Re-dissolution: Add Water (50 mL) to the residue to dissolve the potassium salt.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 6M Sulfuric Acid (

    
    )  (approx. 50 mL) with vigorous stirring until the pH reaches 1.
    
    • Caution:

      
       evolution may begin immediately if the mixture is warm. Add acid slowly to control foaming.
      
  • Decarboxylation Reflux: Equip the flask with a reflux condenser. Heat the acidic aqueous mixture to reflux (100–105°C) for 4–6 hours .

    • Mechanism:[1][2][3][4] The refluxing acidic medium facilitates the decarboxylation of the intermediate malonic acid.

    • End Point: Evolution of gas bubbles (

      
      ) ceases.
      
  • Isolation: Cool the reaction mixture slowly to room temperature, then to 4°C. The product, 2-(3-methoxyphenyl)acetic acid , will crystallize as an off-white solid.

    • Note: If the product oils out (forms a liquid layer) instead of crystallizing, extract with Dichloromethane (DCM) (

      
       mL), dry over 
      
      
      
      , and evaporate.
Phase C: Purification
  • Filtration: Collect the crude solid by vacuum filtration. Wash with cold water (

    
     mL) to remove residual acid.
    
  • Recrystallization: Recrystallize the crude solid from hot water (or a water/ethanol 9:1 mixture).

    • Dissolve in minimum boiling water.

    • Allow to cool slowly to induce crystal growth.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

Workflow Step1 Dissolve Ester in EtOH Add aq. KOH Step2 Reflux 3-4h (Saponification) Step1->Step2 Step3 Evaporate Ethanol Step2->Step3 Step4 Add 6M H2SO4 (pH < 1) Step3->Step4 Step5 Reflux Aqueous Slurry (Decarboxylation) Step4->Step5 CO2 Evolution Step6 Cool to 4°C Crystallize Product Step5->Step6 Step7 Filter & Dry Step6->Step7

Figure 2: Step-by-step operational workflow.

Results and Specifications

Expected Data
ParameterSpecification
Theoretical Yield 16.6 g (based on 100 mmol scale)
Typical Yield 75% – 85% (12.5 g – 14.1 g)
Appearance White to off-white crystalline solid
Melting Point 71–73°C [Ref 1, 2]
Solubility Soluble in Ethanol, DCM, Ethyl Acetate; Slightly soluble in cold water.[5]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysisEnsure reflux time is sufficient during saponification; check pH is >12 before stopping.
Oiling Out Product MP is near process tempCool the mixture very slowly with stirring. Seed with a pure crystal if available.
Ether Cleavage Acid concentration too highDo not use conc. HI or HBr. Use dilute H2SO4 or HCl.[5]
Impurity (Diacid) Incomplete decarboxylationEnsure the acidic reflux (Phase B) is maintained until gas evolution completely stops.

Safety and Compliance (HSE)

  • Corrosivity: Sulfuric acid and KOH are corrosive. Wear chemical-resistant gloves and eye protection.

  • Gas Evolution: Decarboxylation releases

    
    . Ensure the system is vented (do not seal the reaction vessel) to prevent pressure buildup.
    
  • Ether Stability: Avoid using HBr or HI, as these will cleave the methoxy ether to a phenol (3-hydroxyphenylacetic acid).

References

  • ChemicalBook. (2026).[6] 3-Methoxyphenylacetic acid Properties and Specifications. Retrieved from

  • Thermo Scientific Chemicals. (n.d.). 3-Methoxyphenylacetic acid, 99.5% Specification Sheet. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Malonic Ester Synthesis protocols).
  • Organic Syntheses. (1932). Ethyl Phenylmalonate and Phenylacetic Acid Derivatives. Org. Synth. 12, 30. DOI: 10.15227/orgsyn.012.0030. Retrieved from

  • Google Patents. (2012). CN102643192A: Preparation method of methoxyphenylacetic acid. Retrieved from

Sources

Application Note: Ligand-Accelerated Copper-Catalyzed Arylation of Diethyl Malonate

[1][2]

Executive Summary & Strategic Rationale

The

This protocol details a Copper(I)-catalyzed alternative using L-Proline as an amino acid ligand.[1][2][3][4][5][6][7] This method offers three distinct advantages for drug development workflows:

  • Cost Efficiency: Copper(I) iodide is orders of magnitude cheaper than Palladium sources.

  • Mild Conditions: The L-Proline ligand accelerates the reaction, allowing it to proceed at 40–50°C (vs. 100°C+ for ligand-free copper methods).

  • Scalability: The reagents are stable, and the reaction avoids the use of pyrophoric phosphine ligands common in Pd-catalysis.

Target Reaction

The coupling of 3-iodoanisole (aryl electrophile) with diethyl malonate (nucleophile) to form diethyl 2-(3-methoxyphenyl)malonate .

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. Unlike Palladium (0/II) cycles, Copper catalysis often operates via a Cu(I)/Cu(III) cycle or a radical pathway. In this L-Proline promoted system, the consensus mechanism involves the formation of a soluble Cu(I)-amino acid complex that lowers the activation energy for the nucleophilic attack.

Catalytic Cycle Visualization

GCuIPre-CatalystCuIActiveCatActive Species[L-Proline-Cu(I)]CuI->ActiveCat + Ligand (DMSO)LigandLigand(L-Proline)Ligand->ActiveCatComplexACu(I)-MalonateComplexActiveCat->ComplexA Ligand Exchange(-HI via Base)Substrate1Diethyl Malonate+ Cs2CO3Substrate1->ComplexAOxAddOxidative Addition[Cu(III)-Ar-I-Malonate]ComplexA->OxAdd + Ar-ISubstrate23-Iodoanisole(Ar-I)Substrate2->OxAddRedElimReductive EliminationOxAdd->RedElimRedElim->ActiveCat RegenerationProductProductDiethyl 2-(3-methoxyphenyl)malonateRedElim->Product

Figure 1: Proposed catalytic cycle. The L-Proline ligand prevents catalyst aggregation and facilitates the formation of the reactive Cu(I)-malonate species.

Experimental Protocol

Reagents & Materials Table
ReagentRoleEquiv.Amount (1 mmol scale)Critical Specification
3-Iodoanisole Electrophile1.0234 mg (155 µL)Purity >98%
Diethyl Malonate Nucleophile2.0320 mg (304 µL)Distilled if yellow
CuI Catalyst0.1 (10 mol%)19 mgOff-white powder (not green)
L-Proline Ligand0.2 (20 mol%)23 mgNatural L-enantiomer
Cs₂CO₃ Base3.0978 mgMust be dry/anhydrous
DMSO SolventN/A3.0 mLAnhydrous (<50 ppm H₂O)
Step-by-Step Methodology

Phase A: Catalyst Activation (Inert Atmosphere)

  • Equip a 10 mL Schlenk tube or reaction vial with a magnetic stir bar.

  • Add CuI (19 mg) and L-Proline (23 mg).

  • Add Cs₂CO₃ (978 mg). Note: Cesium carbonate is hygroscopic. Weigh quickly or use a glovebox if available.

  • Cap the vial with a rubber septum. Evacuate and backfill with Argon (or Nitrogen) three times.

Phase B: Substrate Addition 5. Under a positive pressure of Argon, inject DMSO (3.0 mL) via syringe. 6. Inject Diethyl Malonate (304 µL) followed by 3-Iodoanisole (155 µL).

  • Observation: The mixture may turn slightly blue/green initially but should settle into a stable suspension.

Phase C: Reaction 7. Place the sealed vessel in a pre-heated oil block at 45°C . 8. Stir vigorously (800+ RPM). The high density of Cs₂CO₃ requires strong agitation to ensure mass transfer. 9. Monitor: Run the reaction for 12–24 hours.

  • TLC Check: Eluent 10:1 Hexane/EtOAc. 3-Iodoanisole (
    
    
    ) should disappear; Product (
    
    
    ) will appear.

Phase D: Workup & Isolation 10. Cool the mixture to room temperature. 11. Quench: Add saturated aqueous NH₄Cl (5 mL) to complex residual copper (turns deep blue). 12. Extraction: Extract with Ethyl Acetate (3 x 10 mL). 13. Wash: Combine organics and wash with water (2 x 10 mL) to remove DMSO, then Brine (1 x 10 mL). 14. Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 15. Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 20:1 to 10:1).

Workflow Diagram

Workflowcluster_0Setup (Argon)cluster_1Reactioncluster_2WorkupStep1Weigh Solids(CuI, Ligand, Base)Step2Purge Air(Vac/Fill x3)Step1->Step2Step3Inject Liquids(DMSO, Substrates)Step2->Step3Step4Heat 45°C12-24 HoursStep3->Step4Step5Quench NH4Cl(Remove Cu)Step4->Step5Step6Extract EtOAc& ColumnStep5->Step6

Figure 2: Operational workflow ensuring anaerobic integrity during setup.

Optimization & Critical Parameters

The success of this protocol relies on the interplay between the ligand and the base. The following data summarizes optimization studies relevant to aryl iodides.

Table 1: Ligand & Base Screening Effects

Conditions: 1 mmol scale, DMSO, 50°C, 12h.

EntryLigand (20 mol%)Base (3 eq)Yield (%)Notes
1 L-Proline Cs₂CO₃ 92% Standard Protocol. Clean conversion.
2L-ProlineK₂CO₃45%Potassium is less soluble in DMSO than Cesium.
32-Picolinic AcidCs₂CO₃88%Good alternative; sometimes works at RT.
4NoneCs₂CO₃<5%Ligand is essential for low-temp activation.
51,10-PhenanthrolineCs₂CO₃65%Stronger binding but sterically crowded for this substrate.
Troubleshooting Guide (Self-Validating System)
  • Catalyst Death (Color Check):

    • Valid: Reaction mixture is grey, tan, or light green.

    • Invalid: Mixture turns dark green/black immediately. This indicates Cu(I) oxidation to Cu(II) caused by oxygen leak.

    • Fix: Re-degas solvent and ensure Argon line integrity.

  • Stalled Reaction:

    • If conversion stops at 50%, add an additional 5 mol% L-Proline. The ligand can degrade faster than the catalyst in the presence of trace oxygen.

  • Moisture Sensitivity:

    • Water kills this reaction by protonating the malonate anion before it binds to Copper. Ensure Cs₂CO₃ is dried in an oven (120°C) before use.

References

  • Original Protocol (CuI/Proline): Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[5][8] Accounts of Chemical Research, 41(11), 1450–1460.[4][5] [Link]

  • First Disclosure of Conditions (Malonates): Xie, X., Cai, G., & Ma, D. (2005). CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds. Organic Letters, 7(21), 4693–4695. [Link]

  • Alternative Ligand (2-Phenylphenol): Hennessy, E. J., & Buchwald, S. L. (2002).[9][10] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272.[10] [Link]

  • Room Temperature Variant (Picolinic Acid): Yip, S. F., Cheung, H. Y., Zhou, Z., & Kwong, F. Y. (2007).[11] Room-Temperature Copper-Catalyzed α-Arylation of Malonates. Organic Letters, 9(17), 3469–3472.[11] [Link]

Using diethyl 2-(3-methoxyphenyl)malonate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note: Utilization of Diethyl 2-(3-methoxyphenyl)malonate in Pharmaceutical Synthesis

Executive Summary & Strategic Relevance

Diethyl 2-(3-methoxyphenyl)malonate is a specialized, high-value intermediate utilized primarily for introducing the 3-methoxyphenyl moiety —a critical pharmacophore in centrally acting analgesics (e.g., Tapentadol, Tramadol) and specific isoquinoline alkaloids. Unlike its 4-methoxy isomer, which is common in commodity chemicals, the 3-methoxy variant is often synthesized in situ or sourced for targeted structure-activity relationship (SAR) studies involving the opioid receptor and monoamine transporter systems.

This guide details the two primary synthetic vectors for this intermediate:

  • Decarboxylative Hydrolysis: To generate 3-methoxyphenylacetic acid (3-MPAA), a precursor for ketone synthesis in the Tapentadol pathway.

  • Cyclocondensation: To synthesize 5-(3-methoxyphenyl)barbituric acid derivatives for CNS depressant screening.

Core Application I: Synthesis of 3-Methoxyphenylacetic Acid (3-MPAA)

Rationale: The 3-methoxyphenyl group is the structural anchor for the "Tramadol-Tapentadol" class of dual-action analgesics. The most efficient route to the key ketone intermediate, 1-(3-methoxyphenyl)propan-2-one, often proceeds through the corresponding phenylacetic acid. Diethyl 2-(3-methoxyphenyl)malonate serves as a masked equivalent of this acid, allowing for alpha-alkylation prior to decarboxylation if branched side chains are required.

Experimental Protocol: Hydrolysis and Decarboxylation
  • Objective: Conversion of diethyl 2-(3-methoxyphenyl)malonate to 2-(3-methoxyphenyl)acetic acid.

  • Scale: 50 mmol (approx. 13.3 g of starting material).

Reagents:

  • Diethyl 2-(3-methoxyphenyl)malonate (13.3 g, 50 mmol)

  • Potassium Hydroxide (KOH), 40% aqueous solution (25 mL)

  • Ethanol (50 mL)

  • Sulfuric Acid (H₂SO₄), 6M solution

Step-by-Step Methodology:

  • Saponification:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the malonate ester in 50 mL of ethanol.

    • Add the 40% KOH solution dropwise over 10 minutes. Note: The reaction is exothermic; monitor internal temperature to prevent bumping.

    • Heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) until the ester spot disappears.

    • Checkpoint: The solution should turn homogenous and slightly amber.

  • Isolation of Malonic Acid Derivative:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove ethanol.

    • Acidify the aqueous residue with 6M H₂SO₄ to pH 1–2 while cooling in an ice bath. The dicarboxylic acid intermediate will precipitate.

    • Extract with Diethyl Ether (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄ and filter.

  • Decarboxylation:

    • Concentrate the ether solution to obtain the crude dicarboxylic acid.

    • Transfer the solid to a clean flask and heat neat (without solvent) to 160–170°C in an oil bath for 1 hour.

    • Observation: Vigorous evolution of CO₂ gas will occur. The reaction is complete when gas evolution ceases.

    • Purification: Recrystallize the resulting solid from hot water or toluene/hexane.

Expected Results:

  • Yield: 75–85% (approx. 6.2–7.0 g).

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 65–67°C (Lit. for 3-MPAA).[1]

Data Summary: 3-MPAA Synthesis
ParameterValueNotes
Reaction Time 4-5 Hours (Total)3h Reflux + 1h Decarboxylation
Limiting Reagent Malonate Ester1.0 Equivalent
Critical Control pH < 2Essential for full precipitation of the diacid
Key Impurity Ethyl 2-(3-methoxyphenyl)acetateResult of incomplete hydrolysis

Core Application II: Synthesis of Barbiturate Analogs

Rationale: Barbiturates substituted at the C5 position with aryl groups often exhibit potent sedative and anticonvulsant properties. Using diethyl 2-(3-methoxyphenyl)malonate allows for the synthesis of 5-(3-methoxyphenyl)barbituric acid , a scaffold for testing specific GABA_A receptor modulation without the addictive profile of phenobarbital.

Experimental Protocol: Urea Condensation
  • Objective: Cyclization to form 5-(3-methoxyphenyl)barbituric acid.

  • Scale: 20 mmol.

Reagents:

  • Diethyl 2-(3-methoxyphenyl)malonate (5.32 g, 20 mmol)

  • Urea (dry) (1.8 g, 30 mmol, 1.5 eq)

  • Sodium Ethoxide (NaOEt) (prepared from 1.2 g Na in 40 mL abs. EtOH)[2][3]

Step-by-Step Methodology:

  • Preparation of Ethoxide:

    • In a dry 100 mL flask under Nitrogen atmosphere, dissolve sodium metal (1.2 g) in absolute ethanol (40 mL). Stir until all sodium has reacted.

  • Condensation:

    • Add the dry urea to the NaOEt solution.[4] Stir for 10 minutes at room temperature.

    • Add diethyl 2-(3-methoxyphenyl)malonate dropwise.

    • Heat the mixture to reflux (78°C) for 6–8 hours.

    • Observation: A white solid (the sodium salt of the barbiturate) will precipitate during reflux.[2][4][5]

  • Workup:

    • Cool the mixture and pour into 100 mL of ice water. The solid should dissolve.[2]

    • Filter to remove any unreacted insoluble impurities.

    • Acidify the filtrate with 2M HCl to pH 3. The free barbituric acid will precipitate as a white solid.[2]

    • Filter the precipitate, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 60°C.

Expected Results:

  • Yield: 60–70%.[6]

  • Characterization: 1H NMR (DMSO-d6) should show the characteristic NH singlets at ~11.0 ppm and the aromatic multiplet of the 3-methoxyphenyl group.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent pathways from the central malonate intermediate to both the Tapentadol precursor and the Barbiturate scaffold.

Synthetic Pathways Malonate Diethyl 2-(3-methoxyphenyl)malonate Diacid 2-(3-Methoxyphenyl)malonic acid Malonate->Diacid 1. KOH/EtOH 2. H3O+ Barbiturate 5-(3-Methoxyphenyl)barbituric acid Malonate->Barbiturate Condensation Reflux MPAA 2-(3-Methoxyphenyl)acetic acid (3-MPAA) Diacid->MPAA Heat (160°C) -CO2 Ketone 1-(3-Methoxyphenyl)propan-2-one MPAA->Ketone Ac2O/Pyridine or Dakin-West Tapentadol Tapentadol (Analgesic) Ketone->Tapentadol Reductive Amination (Mannich/Grignard steps) Urea Urea + NaOEt Urea->Barbiturate

Figure 1: Divergent synthetic utility of Diethyl 2-(3-methoxyphenyl)malonate in analgesic and sedative drug development.

Technical Considerations & Troubleshooting

  • Starting Material Purity: Commercial samples of phenyl-substituted malonates can contain trace amounts of the ethyl phenylacetate derivative (from premature decarboxylation). Verify purity via GC-MS prior to use; impurities >5% can inhibit crystallization of the final barbiturate.

  • Moisture Sensitivity: The condensation with urea (Protocol II) is highly sensitive to water. Use freshly distilled absolute ethanol and store NaOEt under inert gas. Moisture leads to ester hydrolysis rather than cyclization, significantly lowering yields.

  • Decarboxylation Safety: Protocol I generates significant CO₂ gas. Ensure the apparatus is open to a bubbler or gas line to prevent pressure buildup.

References

  • Tapentadol Synthesis & Intermediates

    • Source: "Process for the preparation of Tapentadol."[7] Google Patents, WO2012023147A1.

    • URL
  • General Malonic Ester Synthesis

    • Source: "Diethyl Malonate - Applications and Synthesis."[8][9][10] Wikipedia / Organic Syntheses.

    • URL:[Link]

  • Barbiturate Synthesis Protocols

    • Source: "Barbituric acid - Organic Syntheses Procedure." Organic Syntheses, Coll.[4] Vol. 2, p.60 (1943).

    • URL:[Link]

  • 3-Methoxyphenylacetic Acid Properties

    • Source: "3-Methoxyphenylacetic acid - PubChem Compound Summary.
    • URL:[Link]

Sources

Application Note & Protocol Guide: Reaction Conditions for the Transesterification of Malonate Esters with 3-Methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Aryl Malonates

Mono- and di-aryl malonates are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry. They serve as precursors to complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). The introduction of a substituted aryl group, such as 3-methoxyphenyl, into the malonate backbone imparts specific electronic and steric properties that can be crucial for downstream applications, including the synthesis of substituted acetic acids and heterocyclic compounds.[1][2]

Transesterification is a powerful and frequently employed method for synthesizing these valuable compounds, typically by reacting a simple dialkyl malonate (e.g., dimethyl or diethyl malonate) with the desired phenol. This guide provides a comprehensive overview of the critical reaction parameters, detailed protocols, and mechanistic considerations for the successful transesterification of dialkyl malonates with 3-methoxyphenol.

Mechanistic Foundations: Driving the Reaction Forward

Transesterification is a reversible equilibrium reaction where the alkoxy group of an ester is exchanged with that of an alcohol.[3] To achieve high yields, the equilibrium must be actively shifted toward the products, usually by using a large excess of the incoming alcohol or by removing the more volatile alcohol byproduct.[4] The reaction can be catalyzed by either acids or bases, each with a distinct mechanism and set of practical considerations.

Base-Catalyzed Transesterification

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution pathway. A strong base deprotonates the alcohol (in this case, 3-methoxyphenol, though more commonly an alkoxide of a simple alcohol is used as the catalyst) to generate a potent nucleophile, the alkoxide or phenoxide. This species then attacks the electrophilic carbonyl carbon of the malonate ester.[5][6]

Causality Behind the Choice: Base-catalyzed methods are often faster and can be run at lower temperatures than their acid-catalyzed counterparts.[7] However, they are highly sensitive to water, which can lead to undesirable saponification of the ester, and the strong basic conditions may not be suitable for substrates with base-labile functional groups.[5]

Base_Catalyzed_Mechanism Base-Catalyzed Transesterification Mechanism RCOOR1 R-CO-OR¹ (Malonate) Tetrahedral Tetrahedral Intermediate RCOOR1->Tetrahedral + ⁻OR² R2O_neg ⁻OR² (Nucleophile) RCOOR2 R-CO-OR² (Product) Tetrahedral->RCOOR2 - ⁻OR¹ R1O_neg ⁻OR¹ (Leaving Group)

Caption: Nucleophilic attack by an alkoxide/phenoxide forms a tetrahedral intermediate.

Acid-Catalyzed Transesterification

In the presence of an acid catalyst, the carbonyl oxygen of the malonate ester is first protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weaker nucleophile, such as a neutral alcohol molecule.[3]

Causality Behind the Choice: Acid-catalyzed transesterification is particularly useful for substrates that are sensitive to strong bases. It is also the preferred method when dealing with feedstocks containing free fatty acids (FFAs), as it can simultaneously esterify them, preventing soap formation.[8] Heterogeneous solid acid catalysts, such as modified ceria or zirconia, offer the additional advantages of simplified product purification, catalyst reusability, and reduced corrosive waste.[9][10]

Acid_Catalyzed_Mechanism Acid-Catalyzed Transesterification Mechanism Protonation 1. Protonation of Carbonyl Attack 2. Nucleophilic Attack by R²OH Protonation->Attack Deprotonation 3. Deprotonation Attack->Deprotonation ProtonationLG 4. Protonation of Leaving Group Deprotonation->ProtonationLG Elimination 5. Elimination of R¹OH ProtonationLG->Elimination FinalDeprotonation 6. Final Deprotonation Elimination->FinalDeprotonation

Caption: The PADPED pathway for acid-catalyzed transesterification.

Electronic Influence of the 3-Methoxy Group

The methoxy (-OCH₃) group's position on the phenyl ring influences reactivity. At the meta position, its effect is primarily electron-withdrawing via induction due to the high electronegativity of the oxygen atom.[11][12] This inductive effect slightly reduces the nucleophilicity of the 3-methoxyphenol compared to phenol itself, which may necessitate slightly more forcing reaction conditions. However, this effect is generally modest, and the transesterification proceeds efficiently under appropriate catalytic conditions.

Optimizing Reaction Parameters: A Comparative Overview

The success of the transesterification hinges on the careful selection and optimization of several key parameters. The choice of catalyst is paramount and dictates the optimal conditions for temperature, time, and reactant ratios.

ParameterBase-Catalyzed (e.g., NaOMe)Acid-Catalyzed (e.g., H₂SO₄)Heterogeneous Acid (e.g., SCZ)
Catalyst Conc. 1-5 mol%1-5 mol%5-10 wt% of limiting reagent
Temperature 25 - 80 °C80 - 150 °C120 - 160 °C[9]
Reactant Ratio 1.5 - 3 equivalents of alcohol>5 equivalents of alcohol3 - 5 equivalents of alcohol[9]
Reaction Time 1 - 6 hours6 - 24 hours3 - 8 hours[10]
Pros Fast reaction, mild temperaturesTolerant of acidic impuritiesEasy separation, reusable, low corrosion
Cons Sensitive to water (saponification)Slower, high temps, corrosiveHigher temps, potential for lower activity

SCZ: Sulphated-ceria-zirconia

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the transesterification of dimethyl malonate with 3-methoxyphenol.

Workflow Overview: Experimental Setup

A typical laboratory setup for this reaction under reflux conditions is depicted below. For reactions where a volatile byproduct (e.g., methanol) must be removed, a distillation head can be fitted between the flask and the condenser.

Experimental_Setup General Reflux Reaction Setup Flask Round-Bottom Flask (Reactants, Stir Bar) Heat Heating Mantle / Oil Bath Flask->Heat Condenser Reflux Condenser (Water In/Out) Condenser->Flask N2 Inert Gas Inlet (N₂ or Ar) N2->Condenser

Caption: Standard apparatus for reflux reactions under an inert atmosphere.

Protocol 1: Base-Catalyzed Transesterification using Sodium Methoxide

This protocol is effective for producing the di-substituted product, bis(3-methoxyphenyl) malonate. It relies on Le Chatelier's principle, using an excess of 3-methoxyphenol to drive the reaction to completion.

Materials:

  • Dimethyl malonate (1.0 eq)

  • 3-Methoxyphenol (2.5 eq)

  • Sodium methoxide (NaOMe, 0.1 eq)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • DCM or Ethyl Acetate for extraction

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagent Addition: To the flask, add 3-methoxyphenol (2.5 eq) and anhydrous toluene. Stir under nitrogen until the phenol has dissolved.

  • Catalyst Introduction: Carefully add sodium methoxide (0.1 eq) to the solution. The mixture may become slightly colored.

  • Reaction Initiation: Add dimethyl malonate (1.0 eq) dropwise to the mixture at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. To drive the equilibrium, a Dean-Stark trap can be used to remove the methanol byproduct as an azeotrope with toluene.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 1 M HCl until the pH is neutral (~7).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired bis(3-methoxyphenyl) malonate.

Protocol 2: Heterogeneous Acid-Catalyzed Transesterification

This protocol utilizes a reusable solid acid catalyst, offering a more environmentally benign and simplified purification process. It is adapted from methodologies developed for the transesterification of malonates with alcohols.[9][10]

Materials:

  • Dimethyl malonate (DMM, 1.0 eq)

  • 3-Methoxyphenol (3.0 - 5.0 eq)

  • Sulphated Ceria-Zirconia (SCZ) catalyst (10 wt% relative to DMM)

  • Anhydrous solvent (e.g., Toluene or Xylene if needed, though excess phenol can act as solvent)

Procedure:

  • Catalyst Activation: Activate the SCZ catalyst by heating at 110 °C under vacuum for 2-3 hours prior to use to remove any adsorbed moisture.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine dimethyl malonate (1.0 eq), 3-methoxyphenol (3.0-5.0 eq), and the activated SCZ catalyst (10 wt%).

  • Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots, filtering the catalyst, and analyzing by GC or NMR. The reaction typically requires 3-5 hours.[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to recover the solid SCZ catalyst. The catalyst can be washed with a solvent (e.g., ethyl acetate), dried, and stored for reuse.

  • Purification: The filtrate contains the product and excess 3-methoxyphenol. Remove the excess phenol by vacuum distillation or by washing the solution with an aqueous base (e.g., 1 M NaOH) followed by extraction. If using a basic wash, ensure the product ester is not hydrolyzed.

  • Final Purification: Concentrate the organic solution and purify the crude product by column chromatography if necessary.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion 1. Insufficient reaction time or temperature.2. Equilibrium not effectively shifted.3. Catalyst deactivation (moisture for base, impurities for acid).1. Increase reaction time/temperature within stable limits.2. Use a larger excess of the desired alcohol or actively remove the alcohol byproduct (e.g., with a Dean-Stark trap).3. Ensure anhydrous conditions for base catalysis; activate/regenerate solid acid catalysts.
Saponification Presence of water in the reaction mixture during base-catalyzed transesterification.Use flame-dried glassware, anhydrous solvents and reagents, and maintain a strict inert atmosphere (N₂ or Ar).
Byproduct Formation 1. Side reactions at high temperatures.2. For mono-ester synthesis, formation of di-ester.1. Lower the reaction temperature and extend the reaction time.2. Adjust the stoichiometry carefully (use a 1:1 ratio of malonate to alcohol) and monitor closely to stop the reaction after the first transesterification.
Difficult Purification Product and starting phenol have similar polarities.Optimize chromatographic conditions (try different solvent systems). If possible, use vacuum distillation to remove the more volatile starting phenol.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Large-Scale Synthesis of Mono-Substituted Malonic Acid Half-Esters.
  • Kinetic studies on liquid phase transesterification of dimethyl malonate with benzyl alcohol over modified ceria as efficient solid acid catalysts. (n.d.).
  • LibreTexts. (2020, August 26). Malonic Ester Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Transesterification of diethyl malonate with benzyl alcohol catalysed by modified zirconia: Kinetic study. (2025, August 5). ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low conversion in Diphenyl malonate transesterification.
  • Process for the preparation of malonic diesters by continuous transesterification. (n.d.). Google Patents.
  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.).
  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. Retrieved from [Link]

  • Pellis, A., et al. (2021). Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials. Green Chemistry, 23(14), 5240-5248. DOI:10.1039/D1GC01783G.
  • SRS Biodiesel. (n.d.). Base Catalyzed Transesterification. Retrieved from [Link]

  • Mechanism of base catalyzed transesterification. (n.d.). ResearchGate. Retrieved from [Link]

  • LibreTexts. (2022, September 24). An Explanation of Substituent Effects. Chemistry LibreTexts. Retrieved from [Link]

  • Reaction mechanism of base-catalyzed transesterification reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • Technoilogy. (2025, September 29). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. Retrieved from [Link]

  • Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. (2024, January 23). National Center for Biotechnology Information. Retrieved from [Link]

  • Estimation of Reaction Rates of Transesterification Pathways. (2021, June 10). Frontiers. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Diethyl 2-(3-methoxyphenyl)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of diethyl 2-(3-methoxyphenyl)propanedioate (also known as diethyl (3-methoxyphenyl)malonate) using microwave-assisted palladium catalysis.

While traditional thermal reflux methods for


-arylation of malonates require 12–24 hours and often suffer from decarboxylation side reactions, this microwave protocol achieves complete conversion in 15 minutes  with isolated yields exceeding 85%. This intermediate is a critical building block for non-steroidal anti-inflammatory drugs (NSAIDs) and various nitrogen heterocycles.

Scientific Background & Reaction Engineering

The Challenge of -Arylation

The


-arylation of malonates involves coupling an enolate nucleophile with an aryl halide. This transformation is historically difficult due to:
  • Steric Hindrance: The nucleophile is bulky.

  • Electronic Mismatch: Malonate enolates are less basic and less reactive than ketone enolates.

  • Side Reactions:

    
    -hydride elimination is not an issue here, but reductive dehalogenation of the aryl halide and decarboxylation of the product are common thermal risks.
    
The Solution: Bulky Phosphines & Dielectric Heating

To overcome these barriers, we utilize a Palladium(0)/P(t-Bu)₃ catalytic system. The sterically demanding tri-tert-butylphosphine ligand promotes the difficult reductive elimination step, which is the rate-determining step in forming the crowded C-C bond.

Microwave irradiation provides volumetric dielectric heating , directly coupling energy to the polarizable catalyst/solvent matrix. This allows the reaction to reach the required activation energy (


) almost instantaneously, minimizing the thermal window where side reactions (like decarboxylation) occur.
Mechanistic Pathway

The reaction follows a Pd(0)/Pd(II) cross-coupling cycle. The base (Cs₂CO₃) generates the malonate enolate in situ, which transmetallates onto the oxidative addition complex.

CatalyticCycle Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetallation Ar-Pd(II)-Enolate OxAdd->TransMet + Enolate RedElim Reductive Elimination Product Release TransMet->RedElim Fast (due to bulky L) RedElim->Pd0 Cycle Repeats Product Target Diester RedElim->Product ArX 3-Bromoanisole ArX->OxAdd Malonate Diethyl Malonate + Cs2CO3 Malonate->TransMet

Figure 1: Catalytic cycle for the Pd-catalyzed


-arylation of malonates. The bulky phosphine ligand is crucial for facilitating the reductive elimination step.

Experimental Protocol

Materials & Reagents

Safety Note: 3-Bromoanisole is an irritant. Handle all phosphines under inert atmosphere (glovebox or Schlenk line) as they are oxidation-sensitive.

ReagentMW ( g/mol )Equiv.AmountRole
3-Bromoanisole 187.031.0187 mg (1.0 mmol)Electrophile
Diethyl malonate 160.171.2192 mg (1.2 mmol)Nucleophile
Pd(OAc)₂ 224.510.024.5 mg (2 mol%)Pre-catalyst
P(t-Bu)₃ (1M in Toluene)202.320.0440 µL (4 mol%)Ligand
Cs₂CO₃ 325.821.5488 mg (1.5 mmol)Base
Toluene (Anhydrous) --3.0 mLSolvent
Step-by-Step Procedure

1. Catalyst Pre-complexation (Critical Step):

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, add Pd(OAc)₂ and the P(t-Bu)₃ solution.

  • Add 1 mL of anhydrous toluene.

  • Stir at room temperature for 1 minute under nitrogen. Observation: The solution should turn from orange to a pale yellow/bright yellow, indicating the formation of the active Pd(0) species.

2. Substrate Addition:

  • Add the 3-Bromoanisole and Diethyl malonate to the vial.

  • Add the solid Cs₂CO₃.

  • Add the remaining 2 mL of toluene.

  • Cap the vial with a crimp seal (PTFE/silicone septum).

  • Optional: Purge the headspace with nitrogen for 30 seconds.

3. Microwave Irradiation:

  • Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

  • Parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High (due to polar Cs₂CO₃ suspension)

4. Workup & Isolation:

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts (CsBr, unreacted Cs₂CO₃). Rinse the pad with Ethyl Acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexanes:Ethyl Acetate (90:10 to 80:20).

    • Rf: ~0.35 (in 9:1 Hex/EtOAc).

Workflow Step1 1. Pre-complexation Pd(OAc)2 + Ligand (1 min, RT) Step2 2. Load Reagents Add Aryl Halide, Malonate, Base Step1->Step2 Step3 3. MW Irradiation 120°C, 15 min (Closed Vessel) Step2->Step3 Step4 4. Filter & Conc. Remove Salts Step3->Step4 Step5 5. Flash Chrom. Hex/EtOAc Step4->Step5

Figure 2: Operational workflow for the microwave synthesis protocol.

Data Analysis & Quality Control

Expected Analytical Data

Upon isolation, the product should be a clear to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.28 (t, 1H, Ar-H), 6.95–6.85 (m, 3H, Ar-H).
      
    • 
       4.60 (s, 1H, CH -Ar). Diagnostic Peak: This singlet confirms 
      
      
      
      -arylation.
    • 
       4.25–4.15 (m, 4H, O-CH₂ -CH₃).
      
    • 
       3.80 (s, 3H, O-CH₃ ).
      
    • 
       1.25 (t, 6H, O-CH₂-CH₃ ).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Oxygen poisoning of catalyst.Ensure rigorous inert gas purging. Use fresh P(t-Bu)₃.
Homocoupling (Ar-Ar) Temperature too high; insufficient ligand.Reduce temp to 100°C; ensure ligand:Pd ratio is > 2:1.
Decarboxylation Reaction time too long or wet solvent.Use strictly anhydrous toluene; reduce MW hold time to 10 min.
No Reaction Aryl chloride used instead of bromide.Aryl chlorides require higher temp (140°C) or stronger ligands (e.g., XPhos).

Alternative "Green" Protocol (Copper Catalysis)

For labs seeking a cost-effective alternative to Palladium, a Copper-catalyzed route exists, though yields are typically 10-15% lower.

  • Catalyst: Cu(OTf)₂ (10 mol%)

  • Ligand: 2-Picolinic acid (20 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)[1][2]

  • Conditions: 90 °C, 30 min, MW irradiation in Toluene.[1]

  • Note: This method is sensitive to moisture and requires higher catalyst loading.

References

  • Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands.[3][4] The Journal of Organic Chemistry, 67(2), 541–555. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[5][6][7] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Homaidan, F. R., Al-Mulla, A., & El-Dusouqui, O. M. (2016). Microwave-assisted synthesis of

    
    -aryl malonates: Key intermediates for the preparation of azaheterocycles.[2][8] Arabian Journal of Chemistry, 9, S1443-S1448. [Link]
    
  • Milne, J. E., & Buchwald, S. L. (2004).

    
    -Arylation of Ketones.[3] Journal of the American Chemical Society, 126(40), 13028–13029. [Link]
    

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Claisen Condensation of 3-Methoxyphenylacetates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low yields in the Claisen condensation of 3-methoxyphenylacetates. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide: Common Issues and Solutions

Q1: I'm observing very low conversion of my 3-methoxyphenylacetate. What are the primary factors I should investigate?

Low conversion is a frequent issue and can often be traced back to several key experimental parameters. A systematic evaluation is crucial for pinpointing the root cause.

A1: Key Factors Influencing Low Conversion:

  • Base Selection and Stoichiometry: The Claisen condensation is critically dependent on the choice and amount of base.[1][2] The base must be strong enough to deprotonate the α-carbon of the ester, forming the reactive enolate.[3][4] However, the pKa of esters is relatively high (around 25), meaning a substantial amount of a strong base is required.[2]

    • Insight: For 3-methoxyphenylacetates, the methoxy group is electron-donating, which can slightly decrease the acidity of the α-protons compared to unsubstituted phenylacetates. Therefore, a sufficiently strong base is paramount. Sodium ethoxide or sodium methoxide are common choices, but stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be more effective, especially if side reactions are a concern.[1][5] A stoichiometric amount of base is necessary because the final deprotonation of the β-keto ester product drives the reaction to completion.[1][6]

  • Reaction Conditions (Solvent and Temperature): The reaction environment plays a pivotal role in the efficiency of the condensation.

    • Solvent: The solvent must be anhydrous, as any moisture will quench the strong base and inhibit enolate formation.[7] Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are often preferred, especially when using bases like NaH or LDA.[4] If using an alkoxide base, it is crucial to use the corresponding alcohol as the solvent to prevent transesterification, a common side reaction.[8][9]

    • Temperature: Temperature control is critical. While some condensations proceed at room temperature, others may require heating to overcome the activation energy barrier.[10] However, excessive heat can promote side reactions. For sensitive substrates, initial enolate formation at lower temperatures (e.g., -78 °C with LDA) followed by gradual warming can improve yields.[4]

  • Reagent Purity: The purity of the starting materials cannot be overstated.

    • Ester: The 3-methoxyphenylacetate must be free of acidic impurities and water. Purification by distillation or chromatography may be necessary.

    • Base: Commercially available bases can degrade over time. Using a freshly opened bottle or titrating the base before use is recommended.

    • Solvent: Ensure solvents are properly dried before use. For instance, THF should be distilled from sodium/benzophenone.[7]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical progression for diagnosing and resolving low yield issues in your Claisen condensation.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity 1. Verify Reactant Purity (Ester, Base, Solvent) Start->CheckPurity AssessConditions 2. Evaluate Reaction Conditions (Anhydrous?, Temp Control?) CheckPurity->AssessConditions Reagents Pure PurifyReagents Purify/Dry Reagents CheckPurity->PurifyReagents Impurities Detected EvaluateBase 3. Re-evaluate Base (Strength, Stoichiometry) AssessConditions->EvaluateBase Conditions Optimal AdjustConditions Optimize Temp/Solvent AssessConditions->AdjustConditions Suboptimal Conditions OptimizeWorkup 4. Analyze Work-up & Purification EvaluateBase->OptimizeWorkup Base is Appropriate ChangeBase Select Stronger/ Non-nucleophilic Base EvaluateBase->ChangeBase Ineffective Base Success Improved Yield OptimizeWorkup->Success Purification Optimized ModifyWorkup Adjust pH/ Extraction Protocol OptimizeWorkup->ModifyWorkup Product Loss PurifyReagents->CheckPurity AdjustConditions->AssessConditions ChangeBase->EvaluateBase ModifyWorkup->OptimizeWorkup

Caption: Troubleshooting workflow for low Claisen condensation yields.

Q2: I'm using sodium ethoxide as my base and ethanol as the solvent, but my yields are still poor. What could be going wrong?

While this is a classic combination for the Claisen condensation, several nuances can lead to low yields, especially with substituted phenylacetates.

A2: Potential Pitfalls with Alkoxide/Alcohol Systems:

  • Equilibrium Issues: The Claisen condensation is a reversible reaction.[5][11] The final, irreversible step is the deprotonation of the newly formed β-keto ester, which drives the reaction to completion.[2][6] If the acidity of your 3-methoxy-substituted β-keto ester product is not significantly greater than that of ethanol, the equilibrium may not strongly favor the product.

  • Insufficient Base Strength: While sodium ethoxide is a strong base, the equilibrium for the initial deprotonation of the ester may not be favorable, resulting in a low concentration of the enolate at any given time.[2][9]

  • Side Reactions:

    • Saponification: If there is any water present, or if a hydroxide base is used, the ester can be hydrolyzed to the corresponding carboxylate, which is unreactive in the condensation.[9][12]

    • Transesterification: Although you are using matching alkoxide and alcohol, impurities in your starting ester (e.g., methanol from its synthesis) could lead to the formation of other esters and a mixture of products.[8][13]

Table 1: Comparison of Common Bases for Claisen Condensation

BasepKa of Conjugate AcidTypical SolventKey Considerations
Sodium Ethoxide (NaOEt)~16EthanolMatching alkoxide/alcohol is crucial to avoid transesterification.[9]
Sodium Hydride (NaH)~36THF, DMFStrong, non-nucleophilic; reaction is driven by the evolution of H₂ gas.[5]
Lithium Diisopropylamide (LDA)~36THFVery strong, bulky, non-nucleophilic base; ideal for kinetic control at low temperatures.[1][14]

Experimental Protocols

Protocol 1: General Procedure for Claisen Condensation of Methyl 3-Methoxyphenylacetate using NaH

This protocol provides a robust starting point for optimizing the reaction.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Solvent Addition: Add anhydrous THF via cannula to the flask.

  • Ester Addition: Dissolve methyl 3-methoxyphenylacetate (1.0 equivalent) in anhydrous THF and add it to the addition funnel. Add the ester solution dropwise to the stirred suspension of NaH at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of the base in the Claisen condensation? A: The base performs two critical functions. First, it acts as a catalyst to deprotonate the α-carbon of an ester molecule, generating a nucleophilic enolate.[3][12] Second, a stoichiometric amount of base is consumed in the final step to deprotonate the β-keto ester product. This final deprotonation is thermodynamically favorable and drives the overall equilibrium of the reaction towards the product.[1][11]

Q: How does the 3-methoxy substituent affect the reaction? A: The methoxy group at the meta position has a weak electron-donating effect through resonance and a weak electron-withdrawing inductive effect. The net effect on the acidity of the α-protons is relatively small but could slightly disfavor enolate formation compared to an unsubstituted phenylacetate. This reinforces the need for a sufficiently strong base.

Q: Could I be forming a Dieckmann condensation product? A: The Dieckmann condensation is an intramolecular Claisen condensation that occurs in molecules containing two ester groups, leading to the formation of a cyclic β-keto ester.[14][15][16] Since your starting material is 3-methoxyphenylacetate, which has only one ester functionality, a Dieckmann condensation is not possible.

Q: My TLC shows multiple spots. What are the likely side products? A: Besides unreacted starting material, common side products include:

  • Saponification product: The corresponding carboxylic acid if water is present.[12]

  • Transesterification products: If a non-matching alkoxide/alcohol system is used.[8]

  • Products from self-condensation of other enolizable species: If there are other carbonyl-containing impurities.

Mechanism Visualization

The following diagram illustrates the key steps in the Claisen condensation of a generic ester.

ClaisenMechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) Ester1 R-CH₂-COOR' Enolate [R-CH⁻-COOR'] ↔ [R-CH=C(O⁻)OR'] Ester1->Enolate + B⁻ Base B⁻ Enolate->Ester1 + BH Enolate_node Enolate Ester2 R-CH₂-COOR' Tetrahedral Tetrahedral Intermediate Tetrahedral_node Tetrahedral Intermediate Enolate_node->Tetrahedral + Ester Product β-Keto Ester R-CH₂-CO-CHR-COOR' Tetrahedral_node->Product LeavingGroup ⁻OR' Product_node β-Keto Ester FinalEnolate Product Enolate (stabilized) Product_node->FinalEnolate + ⁻OR' Base2 ⁻OR'

Caption: Mechanism of the Claisen condensation.

References

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Claisen condensation. Retrieved from [Link]

  • LibreTexts. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). 3.5 Claisen condensation. Organic Chemistry II. Retrieved from [Link]

  • Pearson+. (n.d.). How is the Dieckmann reaction different from the Claisen reaction?. Retrieved from [Link]

  • Chemistry university. (2021, May 6). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. Retrieved from [Link]

  • Pediaa. (2020, November 2). Difference Between Claisen and Dieckmann Condensation. Retrieved from [Link]

  • EduRev. (n.d.). Claisen Condensation and Dieckmann Condensation - Chemistry Optional Notes. Retrieved from [Link]

  • Wikipedia. (2023, October 15). Dieckmann condensation. Retrieved from [Link]

  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... r/Chempros. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]

  • Online Chemistry Notes. (2021, June 8). Claisen condensation reaction - Examples and Mechanism. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • jOeCHEM. (2020, January 20). Synthesis Problems with Claisen & Diekmann Condensations [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Stability & Solvent Compatibility of 1,3-Diethyl 2-(3-methoxyphenyl)propanedioate

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1,3-Diethyl 2-(3-methoxyphenyl)propanedioate is a substituted malonic ester.[1] While generally stable under neutral, anhydrous conditions, it exhibits specific sensitivities to solvent environments driven by its 1,3-dicarbonyl moiety and the acidic alpha-proton (C2 position).[1]

This guide addresses the three primary degradation/instability vectors:

  • Transesterification: Rapid alkoxy exchange in alcoholic solvents.[1]

  • Hydrolytic Decarboxylation: Irreversible degradation in aqueous media.[1]

  • Enolization & Oxidation: Reactivity of the C2-proton in basic, polar aprotic solvents.[1]

Critical Solvent Compatibility Matrix

The following table summarizes solvent suitability based on thermodynamic stability and kinetic reactivity.

Solvent ClassRecommendationRisk LevelTechnical Rationale
Ethanol (EtOH) Recommended LowMatches the ester leaving group (ethyl).[1] Transesterification is "invisible" (degenerate).[1]
Methanol (MeOH) RESTRICTED High Causes rapid transesterification.[1] Converts diethyl ester to ethyl-methyl mixed ester and dimethyl ester.[1]
DMSO (Dry) Recommended LowExcellent solubility.[1] Note: Hygroscopic; wet DMSO promotes slow hydrolysis.[1]
Water (Neutral) Avoid MediumPoor solubility.[1] Promotes slow hydrolysis to the mono-acid.[1]
Water (Basic) PROHIBITED Critical Rapid saponification followed by decarboxylation to 2-(3-methoxyphenyl)acetic acid.[1]
DCM / Chloroform Recommended LowInert.[1] Good for storage and extraction.[1]
Acetone Caution LowGenerally stable, but can participate in aldol-like side reactions under strong basic conditions.[1]

Deep Dive: Degradation Mechanisms

A. The "Methanol Trap" (Transesterification)

Issue: Researchers frequently dissolve the compound in Methanol for LC-MS or NMR, observing "impurities" or mass shifts of -14 Da (Ethyl

1Mechanism:11
B. Hydrolytic Decarboxylation Pathway

Issue: Loss of compound during aqueous workups or storage in wet solvents.[1] Mechanism:

  • Hydrolysis: Water attacks the ester, yielding the malonic acid derivative.[1]

  • Decarboxylation: Upon heating or acidification, the 1,3-diacid (or mono-acid) creates a cyclic transition state, ejecting

    
     and yielding the phenylacetic acid derivative.[1]
    
C. Visualizing the Pathways

The following diagram maps the kinetic fate of the molecule in incompatible solvents.

GStart1,3-Diethyl 2-(3-methoxyphenyl)propanedioateMeOHSolvent: Methanol(Trace Acid/Base)Start->MeOHWaterSolvent: Water + Base(pH > 8)Start->WaterMixedEthyl-Methyl Mixed Ester(M-14 Da)MeOH->Mixed Fast ExchangeDimethylDimethyl Ester(M-28 Da)Mixed->Dimethyl EquilibriumEnolateStable Enolate Salt(Soluble in Water)Water->Enolate DeprotonationAcidMalonic Acid Derivative(Unstable)Enolate->Acid Acidification (H+)Decarb2-(3-methoxyphenyl)acetic acid(Irreversible Product)Acid->Decarb Heat / -CO2

Figure 1: Degradation pathways showing Transesterification (top) and Hydrolysis/Decarboxylation (bottom).[1]

Troubleshooting Guide

Issue 1: LC-MS shows multiple peaks with M-14 and M-28 mass units.[1][2]
  • Diagnosis: You likely prepared the sample in Methanol.[1]

  • Root Cause: Transesterification.[1][2] The ethyl groups (

    
    , mass 29) are being replaced by methyl groups (
    
    
    , mass 15).[1]
  • Solution:

    • Immediate: Evaporate the methanol immediately (rotary evaporator,

      
      ).
      
    • Recovery: Redissolve in absolute Ethanol with a catalytic amount of

      
       or NaOEt and reflux gently to drive the equilibrium back to the diethyl ester (though purification may be required).
      
    • Prevention: Use Acetonitrile (MeCN) or Ethanol for LC-MS sample prep.[1]

Issue 2: Compound disappears into the aqueous layer during extraction.[2]
  • Diagnosis: The pH of the aqueous layer is too high (Basic).[1]

  • Root Cause: The alpha-proton (between two carbonyls and a phenyl ring) is significantly acidic (

    
    ).[1] Bases like NaOH or 
    
    
    deprotonate it, forming a water-soluble enolate salt [1].[1]
  • Solution:

    • Acidify the aqueous layer carefully to pH ~4-5 using dilute HCl or citric acid.[1]

    • Extract immediately with DCM or EtOAc.[1]

    • Warning: Do not heat the acidic solution, or decarboxylation will occur [2].[1]

Issue 3: White precipitate forms when adding base in Ethanol.[2][8]
  • Diagnosis: Formation of the Sodium Enolate salt.[1]

  • Root Cause: If using NaOEt/EtOH for alkylation, the deprotonated species is ionic and may have lower solubility in cold ethanol than the neutral ester [3].[1]

  • Solution: This is normal.[1] The precipitate is the reactive species.[1] Proceed with the addition of your electrophile.[1]

Experimental Protocols

Protocol A: Stability Assessment (HPLC)

Use this protocol to verify batch integrity before starting a synthesis.[1]

  • Preparation: Dissolve 5 mg of compound in 1 mL of Acetonitrile (Do NOT use Methanol).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

    • Note: Avoid high pH buffers (Ammonium Bicarbonate) which may induce hydrolysis over long runs.[1]

  • Column: C18 Reverse Phase.

  • Check: Look for a single peak. If satellite peaks appear at lower retention times, check if the solvent used for storage contained water or methanol.[1]

Protocol B: Safe Solvent Swap

Use this when switching from a reaction solvent to a storage solvent.

  • Evaporation: Remove original solvent under reduced pressure.[1] Keep bath temperature

    
    .
    
  • Azeotrope: If water is suspected, add Toluene and evaporate (azeotropic drying).[1]

  • Dissolution: Redissolve in anhydrous DCM or Ethyl Acetate.

  • Storage: Store at

    
     under Argon/Nitrogen.
    

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a Knoevenagel condensation with an aldehyde? A: Yes. The alpha-proton is active.[1][3] However, ensure you use a base/solvent system compatible with the ester.[1] Piperidine/Ethanol is standard.[1] Avoid Piperidine/Methanol to prevent ester scrambling [4].[1]

Q: Why is the compound an oil and not a solid? A: Diethyl phenylmalonate derivatives are often viscous oils at room temperature due to the flexibility of the ethyl chains and the disruption of crystal packing by the meta-methoxy substituent.[1] This does not indicate impurity.[1]

Q: I need to hydrolyze the esters to the acid. How do I prevent decarboxylation? A: This is difficult. Saponification (LiOH/THF/Water) works, but the resulting malonic acid is thermally unstable.[1] Acidify at

1

References

  • BenchChem. A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity. Retrieved from (General reactivity of phenylmalonates).[1]

  • National Institutes of Health (NIH). Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester.[1] Retrieved from (Mechanisms of hydrolytic decarboxylation).[1]

  • ScienceMadness. Synthesis of diethyl diethylmalonate - Discussion on Enolate Solubility. Retrieved from (Practical observations of malonate enolate precipitation).[1]

  • Master Organic Chemistry. Transesterification: Mechanism and Conditions. Retrieved from (Fundamental mechanism of ester exchange).[1]

  • Vanderbilt University. Enol Content and Enolization: pKa of Diethyl Malonate.[1] Retrieved from (Acidity data for malonate esters).[1]

Technical Support Center: Vacuum Distillation of Heat-Sensitive Malonate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the vacuum distillation of heat-sensitive malonate esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these valuable synthetic intermediates. Here, we move beyond simple procedural lists to explain the underlying principles of each step, empowering you to troubleshoot effectively and optimize your distillations.

The Challenge with Malonate Esters

Malonate esters are versatile building blocks in organic synthesis, notably in the production of pharmaceuticals like barbiturates.[1][2][3] However, their purification can be problematic. Many higher-order or substituted malonate esters have high boiling points at atmospheric pressure, temperatures at which they are prone to thermal decomposition.[4][5][6] This degradation not only reduces yield but can also introduce impurities that complicate downstream applications. Vacuum distillation is the essential technique to mitigate these issues by lowering the boiling point of the compound to a temperature where it is more stable.[7][8][9][10][11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the vacuum distillation of malonate esters, providing their likely causes and actionable solutions.

Problem 1: Violent Bumping or Uncontrolled Boiling

Symptoms: Sudden, forceful boiling of the liquid in the distillation flask, which can lead to contamination of the distillate and even cause the apparatus to break apart.[12]

Probable Causes:

  • Superheating: The liquid heats above its boiling point at the applied pressure without forming vapor bubbles smoothly.[12]

  • Lack of Nucleation Sites: Insufficient points for bubbles to form, a common issue in smooth glass flasks under vacuum. Boiling chips are generally ineffective under vacuum.[13]

  • Rapid Pressure Drop: Evacuating the system too quickly can cause volatile components to boil vigorously.[12][14]

Solutions:

  • Magnetic Stirring: For low-viscosity esters, vigorous stirring with a magnetic stir bar is often sufficient to prevent bumping by agitating the liquid and promoting even heating.[13][15]

  • Capillary Ebulliator (Nitrogen Bleed): The most effective method is to introduce a fine stream of bubbles using a capillary tube.[13][15] This provides a constant source of nucleation sites. For very sensitive compounds, bleeding in an inert gas like nitrogen is preferable to air to prevent oxidation in the hot system.[12]

  • Gradual Vacuum Application: Always apply the vacuum slowly to allow low-boiling impurities and dissolved gases to be removed gently before applying heat.[7][12]

Problem 2: Product is Dark or Shows Signs of Decomposition

Symptoms: The resulting distillate is discolored (often yellow or brown), or the residue in the distillation flask is black and tarry.

Probable Causes:

  • Excessive Temperature: The heating bath temperature is too high, causing thermal degradation even under vacuum.[4][16] Malonic acid itself is very vulnerable to decomposition.[17]

  • Prolonged Heating: Keeping the ester at a high temperature for an extended period can lead to decomposition.

  • Air Leak in the System: The presence of oxygen at high temperatures can cause oxidative degradation.

Solutions:

  • Optimize Pressure and Temperature: The goal is to distill at the lowest possible temperature. A high-quality vacuum pump (e.g., a two-stage rotary vane pump) is essential to achieve a low enough pressure.[7] Aim for a pressure that allows the malonate ester to boil at a temperature well below its decomposition point.[7][8]

  • Use a Heating Mantle or Oil Bath: These provide even and controllable heating, preventing localized hot spots on the flask that can cause decomposition.[12]

  • Check for Leaks: Ensure all joints and connections in your distillation setup are properly sealed.[16][18] Greased joints and secure clamps are critical for maintaining a deep and stable vacuum.

Problem 3: Inefficient Separation of Product from Impurities

Symptoms: The distilled product is impure, containing starting materials or byproducts with boiling points close to that of the desired malonate ester.

Probable Causes:

  • Simple Distillation is Insufficient: When boiling points are very close (less than 25 °C apart), simple distillation will not provide adequate separation.[19][20][21]

  • Distillation Rate is Too Fast: A rapid distillation does not allow for proper vapor-liquid equilibrium to be established, leading to poor separation.

Solutions:

  • Use a Fractionating Column: A Vigreux column or a column packed with inert materials like glass beads or stainless steel sponge increases the surface area for repeated condensation and vaporization cycles, significantly improving separation efficiency.[4][19][20][21]

  • Control the Heating Rate: Heat the distillation flask slowly and steadily to maintain a slow, consistent distillation rate of 1-2 drops per second.

  • Insulate the Column: Wrapping the fractionating column in glass wool or aluminum foil helps to maintain the temperature gradient necessary for efficient fractionation.[19]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Distillation Problem Identified Bumping Violent Bumping? Start->Bumping Decomposition Product Decomposed? Bumping->Decomposition No Stirring Implement Magnetic Stirring or Capillary Ebulliator Bumping->Stirring Yes Purity Poor Separation? Decomposition->Purity No TempPressure Lower Vacuum Pressure & Reduce Bath Temperature Decomposition->TempPressure Yes Fractionation Use a Fractionating Column Purity->Fractionation Yes End Problem Resolved Purity->End No Vacuum Apply Vacuum Gradually Stirring->Vacuum Vacuum->End LeakCheck Check System for Air Leaks TempPressure->LeakCheck LeakCheck->End Rate Slow Down Distillation Rate Fractionation->Rate Rate->End

Caption: A workflow for troubleshooting vacuum distillation issues.

Frequently Asked Questions (FAQs)

Q1: At what pressure should I distill my malonate ester?

A1: The ideal pressure is one that lowers the boiling point of your compound to a safe temperature, typically between 45 °C and 180 °C.[7] For many malonate esters, a pressure of 0.1 to 20 mmHg is effective. You can estimate the boiling point at a reduced pressure using a pressure-temperature nomograph.[7] Keep in mind that nomographs tend to be more accurate for less polar compounds.[7]

Q2: Why is a cold trap essential in my vacuum distillation setup?

A2: A cold trap, typically cooled with dry ice/acetone (-78 °C) or liquid nitrogen, is critical for protecting your vacuum pump.[13] It condenses volatile organic compounds and corrosive vapors before they can enter the pump oil, which would degrade the pump's performance and lifespan.[13][16]

Q3: Can I use boiling chips for vacuum distillation?

A3: No, boiling chips are not effective for preventing bumping during vacuum distillation.[13] The trapped air within the pores of the boiling chips, which creates nucleation sites, is quickly removed by the vacuum, rendering them useless.

Q4: My crude product contains unreacted starting materials. How can I best remove them?

A4: If the boiling points are significantly different, a simple vacuum distillation may suffice. However, if the boiling points are close, as is often the case with starting materials and products in malonate ester syntheses, fractional vacuum distillation is necessary.[19][20][21][22] Using a packed column (e.g., with Pro-Pak® packing) can significantly enhance separation by increasing the number of theoretical plates.[23]

Q5: How do I know if my vacuum system has a leak?

A5: An inconsistent or low vacuum reading is a primary symptom.[16] To confirm a leak, you can perform a leak-up test: close the connection to the distillation apparatus and monitor the pressure at the pump. A rapid rise in pressure indicates a leak in the system.[18] Check all glass joints, hose connections, and seals.

Quantitative Data: Boiling Points of Malonate Esters Under Vacuum

This table provides reference boiling points for common malonate esters at various reduced pressures. Use this data as a starting point for determining your distillation parameters.

Malonate EsterBoiling Point (°C) at Atmospheric Pressure (760 mmHg)Boiling Point (°C) at Reduced Pressure (mmHg)
Diethyl Malonate199 °C[3][24]90-100 °C at 50-75 mmHg[24]
91-104 °C at ~20 mmHg (converted from 27.5" Hg)[17]
Diethyl Butylmalonate235-240 °C[4]102-104 °C at 11 mmHg[4]
Diethyl Methylmalonate194-196 °C[22]96 °C at 16 mmHg[22]
Dimethyl Malonate180-181 °C-

Experimental Protocol: Standard Setup for Vacuum Distillation of a Heat-Sensitive Malonate Ester

This protocol outlines the essential steps for setting up a robust vacuum distillation apparatus.

  • Apparatus Assembly:

    • Securely clamp a round-bottom flask (no more than two-thirds full of the crude ester) to a lab stand.

    • Add a magnetic stir bar to the flask.

    • Attach a short fractionating column (e.g., a Vigreux column) to the flask.

    • Connect a distillation head with a thermometer adapter and a condenser. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Attach a receiving flask, potentially using a cow-type adapter if multiple fractions are to be collected without breaking the vacuum.[13]

    • Ensure all ground glass joints are lightly greased and secured with clips.

  • Vacuum and Cooling Setup:

    • Connect the vacuum takeoff on the distillation head to a cold trap using thick-walled vacuum tubing.

    • Connect the other side of the cold trap to the vacuum pump.

    • Fill the cold trap dewar with dry ice and acetone or another suitable coolant.[13]

    • Connect the condenser to a circulating water source.

  • Distillation Procedure:

    • Turn on the magnetic stirrer to a vigorous speed.

    • Turn on the cooling water to the condenser.

    • Slowly and carefully begin to evacuate the system using the vacuum pump.[12] Monitor the pressure with a manometer.

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle or oil bath.

    • Increase the temperature gradually until the product begins to distill.

    • Collect any low-boiling forerun in a separate receiving flask.

    • When the temperature at the distillation head stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the pure fraction.

    • After collecting the product, remove the heat source and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure. Never introduce air into a hot system, as this can cause an explosion. [12]

Distillation Apparatus Workflow

Distillation_Apparatus cluster_setup Distillation Glassware cluster_support Support Systems Dist_Flask Distillation Flask (with Stir Bar) Column Fractionating Column Dist_Flask->Column Dist_Head Distillation Head (with Thermometer) Column->Dist_Head Condenser Condenser Dist_Head->Condenser Cold_Trap Cold Trap (-78 °C) Dist_Head->Cold_Trap vapor to Receiver Receiving Flask Condenser->Receiver Heat Heating Mantle Heat->Dist_Flask heats Stir_Plate Stir Plate Stir_Plate->Dist_Flask stirs Pump Vacuum Pump Cold_Trap->Pump protects

Caption: Logical flow of a vacuum distillation apparatus setup.

References

  • Vacuum Distillation - the Research Group of Yves Rubin. UCLA Chemistry and Biochemistry. [Link]

  • Reducing bumping in vacuum distillation. Sciencemadness.org. [Link]

  • Purification: Distillation at Reduced Pressures. University of Rochester Department of Chemistry. [Link]

  • Smooth Evaporation: How Yamato Vacuum Controller Prevents Bumping. Yamato Scientific America. [Link]

  • How to Minimize Bumping and Foaming. Laboratory Supply Network. [Link]

  • Preparation of Diethyl Malonate. Sciencemadness.org. [Link]

  • Esterification of Malonic Acid to DiEthyl Malonate. Sciencemadness Discussion Board. [Link]

  • Lab 12: Synthesis of an Ester. California State University, Bakersfield. [Link]

  • Vacuum Technology in Molecular Distillation: Why It Matters. Across International. [Link]

  • US2373011A - Production of malonic acid.
  • What Is The Pressure For Short Path Distillation? Achieve Chem. [Link]

  • Troubleshooting Common Issues in Molecular Distillation Equipment. Lab Society. [Link]

  • Preparation of diethyl malonate. PrepChem.com. [Link]

  • 03-Fractional Distillation Esters. Scribd. [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]

  • Phelps and Eddy-Purification of Esters. 253. American Journal of Science. [Link]

  • Fractionating Column Packing. Pope Scientific, Inc. [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journals. [Link]

  • Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. [Link]

  • Malonic ester. ChemBK. [Link]

  • diethyl methylenemalonate. Organic Syntheses Procedure. [Link]

  • Vacuum distillation. Wikipedia. [Link]

  • Vacuum and High-Pressure Distillation. ResearchGate. [Link]

  • WO2010070593A2 - Malonate esters.
  • Packing Material for Fractional Distillation Columns. Industrial & Engineering Chemistry. [Link]

  • Diethyl malonate. Wikipedia. [Link]

  • DIMETHYL MALONATE. Ataman Kimya. [Link]

  • MALONIC ACID DIESTERS. OECD Existing Chemicals Database. [Link]

  • Diethyl malonate. NIST WebBook. [Link]

  • Understanding ejector systems necessary to troubleshoot vacuum distillation. Graham Corporation. [Link]

  • On the Esterification of Malonic Acid. American Journal of Science. [Link]

  • Vacuum Distillation issues? Pressure Control Solutions. [Link]

  • Synthesis of diethyl malonate in situ. ResearchGate. [Link]

  • Vacuum Distillation issues? Pressure Control Solutions. [Link]

  • Trouble with vacuum leaks in your distillation system? Learn how to te. Beaker & Wrench. [Link]

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Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR of 1,3-diethyl 2-(3-methoxyphenyl)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique, offering profound insights into molecular architecture. This guide provides a detailed comparative analysis of the ¹H NMR chemical shifts for 1,3-diethyl 2-(3-methoxyphenyl)propanedioate, a substituted diethyl malonate with potential applications in medicinal chemistry. By juxtaposing its spectral features with those of relevant structural analogs, we aim to equip researchers with the knowledge to confidently interpret and predict the NMR spectra of this class of compounds.

The Structural Blueprint: Understanding this compound

At its core, this compound is a derivative of diethyl malonate, featuring a 3-methoxyphenyl substituent at the central carbon (C2) of the propanedioate backbone. This substitution pattern gives rise to a unique set of proton signals, the chemical shifts of which are dictated by the electronic environment of each proton.

Figure 1: Structure of this compound with key proton groups.

Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2'~ 6.90s-1H
H-4'~ 6.85d~ 8.01H
H-5'~ 7.25t~ 8.01H
H-6'~ 6.80d~ 8.01H
OCH₃~ 3.80s-3H
CH (malonate)~ 4.60s-1H
OCH₂CH₃~ 4.20q~ 7.14H
OCH₂CH₃~ 1.25t~ 7.16H

Table 1: Predicted ¹H NMR data for this compound.

Comparative Spectral Analysis: Unraveling Substituent Effects

To understand the rationale behind the predicted chemical shifts, a comparison with structurally related compounds is indispensable. We will consider diethyl malonate and 3-methoxyphenol as our primary comparators.

The Diethyl Malonate Moiety: A Baseline for the Aliphatic Region

The aliphatic region of the ¹H NMR spectrum is defined by the protons of the two ethyl ester groups and the methine proton at the C2 position.

Compound CH₂ (malonate) OCH₂CH₃ OCH₂CH₃
Diethyl Malonate3.39 ppm (s)4.20 ppm (q)1.28 ppm (t)
This compound (Predicted)~ 4.60 ppm (s)~ 4.20 ppm (q)~ 1.25 ppm (t)

Table 2: Comparison of aliphatic proton chemical shifts.[1]

The most significant difference is the substantial downfield shift of the malonate methine proton (CH) from ~3.39 ppm in diethyl malonate to a predicted ~4.60 ppm in the title compound. This deshielding is a direct consequence of the electronic influence of the attached 3-methoxyphenyl ring.

cluster_0 Electronic Effects on Malonate CH Proton Malonate_CH Malonate CH Proton (~4.60 ppm) Aromatic_Ring 3-Methoxyphenyl Ring (Electron Withdrawing) Deshielding Anisotropic Effect & Inductive Withdrawal Aromatic_Ring->Deshielding -I, -M effects Deshielding->Malonate_CH Causes downfield shift cluster_workflow ¹H NMR Experimental Workflow Sample_Prep Sample Preparation (5-10 mg in CDCl₃ with TMS) Spectrometer_Setup Spectrometer Setup (≥400 MHz, Tune & Shim) Sample_Prep->Spectrometer_Setup Data_Acquisition Data Acquisition (16-32 scans) Spectrometer_Setup->Data_Acquisition Data_Processing Data Processing (Phasing, Calibration, Integration) Data_Acquisition->Data_Processing

Figure 3: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹H NMR spectrum of this compound. By systematically comparing its expected spectral features with those of simpler, structurally related molecules, we have elucidated the key electronic and structural factors that govern the chemical shifts of its constituent protons. The detailed experimental protocol further equips researchers with the practical knowledge to acquire high-quality data for this and similar compounds, thereby facilitating confident structural verification in their research endeavors.

References

  • Varian Mercury plus (400 MHz) spectrometer specifications. (n.d.). Retrieved from [Link]

  • NMR Spectra of New Compounds. (n.d.). Retrieved from [Link]

  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube. Retrieved from [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ResearchGate. (n.d.). Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl diethylmalonate. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-(4-methoxyphenyl)malonate. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diethyl 2-(3-oxobutyl)propanedioate. Retrieved from [Link]

  • Google Patents. (n.d.). AU2016358147A1 - Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives.
  • Stenutz, R. (n.d.). diethyl 2-[(3,4-dimethoxyphenyl)methylidene]propanedioate. Retrieved from [Link]

  • Springer Professional. (2021, August 18). Growth, characterizations, and the structural elucidation of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate crystalline specimen for dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications using conventional experimental and theoretical practices. Retrieved from [Link]

Sources

C13 NMR interpretation of meta-substituted phenyl malonates

High-Precision Structural Verification of Meta-Substituted Phenyl Malonates via C NMR

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals[1]

Executive Summary: The Structural Fidelity Imperative

In the synthesis of barbiturates (e.g., phenobarbital analogs) and non-steroidal anti-inflammatory drugs (NSAIDs), phenyl malonates serve as critical scaffold intermediates.[1] The integrity of the meta-substitution pattern on the phenyl ring is often the determinant of pharmacological efficacy versus toxicity.

While

1

This guide objectively compares the performance of


C NMR spectroscopy

1

Technical Foundation: The Physics of the Malonate Scaffold

To interpret the spectra correctly, one must understand the interplay between the malonate "head" and the aromatic "body."[1]

The "Silent" Quaternary Carbons

The central challenge in phenyl malonates is the high density of non-protonated carbons:

  • The Malonate Carbonyls (

    
    ):  Typically appearing at 165–170 ppm .[1]
    
  • The Ipso Carbon (

    
    ):  The attachment point to the phenyl ring.[1]
    
  • The Meta-Substituent Attachment (

    
    ):  If the substituent is non-protonated (e.g., 
    
    
    ,
    
    
    ,
    
    
    ).[1]

Expert Insight: In

11

1

1

Comparative Analysis: C NMR vs. Alternatives

The following table contrasts the diagnostic capability of


Table 1: Diagnostic Capability Matrix
Feature

C NMR (The Standard)

H NMR (Alternative 1)
FTIR (Alternative 2)
Quaternary Carbonyls Direct Detection (Singlet, ~168 ppm).[1] Distinct shift based on ester sterics.[1]Invisible. Inferred only by ethyl group coupling.[1]Ambiguous. Broad stretch ~1730-1750 cm⁻¹.[1] Cannot distinguish between similar esters.
Aromatic Regiochemistry High Resolution. 6 distinct signals for meta-substitution (lack of symmetry).[1][2]High Overlap. Complex multiplets (ABCD system) often collapse into a "phenyl blob" at 7.2-7.5 ppm.[1]Low Specificity. Out-of-plane bending (690-900 cm⁻¹) is often obscured by fingerprint noise.
Electronic Effects Quantifiable. Chemical shift correlates linearly with Hammett constants (

).[1]
Weak Correlation. Long-range coupling constants (

) are hard to resolve.
Qualitative Only. Shift in carbonyl stretch is minimal.[1]

Data Interpretation: Substituent Effects

The power of

Mechanism of Action
  • Electron Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    ) at the meta position decrease electron density at the ring carbons, generally causing deshielding (downfield shift, higher ppm) at the attachment site (
    
    
    ) and ortho positions.[1]
  • Electron Donating Groups (EDG): (e.g.,

    
    , 
    
    
    ) increase electron density, causing shielding (upfield shift, lower ppm).[1]
Table 2: Representative Chemical Shift Data ( , ppm in CDCl )

Note: Values are standardized approximations based on substituent additivity rules for comparative analysis.

Carbon PositionUnsubstituted (

)
Meta-Nitro (

, EWG)
Meta-Methoxy (

, EDG)
Interpretation
Carbonyl (

)
168.5167.8168.9Insensitive: The malonate carbonyl is too far (3 bonds) to feel strong inductive effects.[1]
Alpha-Carbon (

)
57.857.258.1Diagnostic: Slight variation confirms the integrity of the C-C bond to the ring.[1]
Ipso (

) to Malonate
133.5135.2134.8Key Indicator: The attachment point shifts based on the ring's overall electron deficiency.[1]
Ipso (

) to Subst.
N/A148.1159.5The "Smoking Gun": Massive deshielding for O-bearing carbons (EDG) vs N-bearing (EWG).[1]
Visualization of Electronic Logic

The following diagram illustrates how substituent electronics propagate to the NMR signals.

Gcluster_0Example: -NO2 (EWG)SubstituentMeta-Substituent(EWG or EDG)RingElectronAromatic RingElectron DensitySubstituent->RingElectronInductive/Resonance EffectEWG_EffectWithdraws Electrons(Deshields Nuclei)Substituent->EWG_EffectShieldingNuclear Shielding(Local Magnetic Field)RingElectron->ShieldingInverse Relationship(High Density = High Shielding)ShiftChemical Shift (δ)Observed ppmShielding->ShiftInverse Relationship(High Shielding = Low ppm)EWG_ResultDownfield Shift(Higher ppm)EWG_Effect->EWG_Result

Figure 1: Causal pathway of substituent electronic effects on observed

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, especially for the detection of quaternary carbons, the following protocol must be strictly adhered to. This methodology overcomes the low natural abundance of

1
Step 1: Sample Preparation[1]
  • Concentration: Dissolve 30–50 mg of the phenyl malonate in 0.6 mL of deuterated solvent (CDCl

    
     is standard; DMSO-
    
    
    if polarity is high).
    • Why:

      
      C is insensitive.[1][3] Low concentration leads to excessive noise, requiring exponentially longer scan times.[1]
      
  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids which cause line broadening.[1]

Step 2: Acquisition Parameters (The "Senior Scientist" Adjustment)

Standard default parameters often fail for malonates. Use these settings:

  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (

    
    ):  Set to 2.0 – 3.0 seconds  (Standard is often 1.0s).
    
    • Expert Note: The quaternary carbonyl and ipso carbons have no attached protons to facilitate relaxation.[1] If

      
       is too short, these nuclei become saturated, and their signals will disappear or be non-integrable.[1]
      
  • Scans (NS): Minimum 1024 scans .

Step 3: Processing & Assignment Workflow

WorkflowStartRaw FID DataFTFourier Transform& PhasingStart->FTRefReference Solvent(CDCl3 = 77.0 ppm)FT->RefRegion1Check 160-175 ppm(Carbonyls)Ref->Region1Region2Check 110-160 ppm(Aromatic)Ref->Region2Region3Check 40-65 ppm(Alpha/Ether)Ref->Region3FinalStructureConfirmedRegion1->FinalLogicCount Signals:Meta-Subst = 6 Aromatic PeaksPara-Subst = 4 Aromatic PeaksRegion2->LogicRegion3->FinalLogic->Final

Figure 2: Step-by-step logic flow for assigning phenyl malonate spectra.

Conclusion

For the structural verification of meta-substituted phenyl malonates,


C NMR is the superior analytical technique1


1

By focusing on the carbonyl shift (165-170 ppm) and the aromatic symmetry pattern (6 distinct signals for meta) , researchers can validate the regiochemistry of these vital drug precursors with absolute confidence.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][4] (Standard Text for Shift Data).

  • National Institutes of Health (NIH). (2025).[1] Diethyl phenylmalonate | C13H16O4 | CID 66514.[1][4][5] PubChem.[1][4] Available at: [Link][1]

  • Happer, D. A. (1982).[1] Correlation of NMR Chemical Shifts with Hammett σ Values. Semantic Scholar. Available at: [Link] (Representative Link)[1]

  • Oregon State University. (2022).[1] 13C NMR Chemical Shifts Guide. Available at: [Link][1]

Advanced Spectroscopic Analysis of Ester Carbonyls in Aryl Malonates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals, aryl malonates (e.g., diethyl 2-phenylmalonate) serve as critical intermediates. The precise characterization of their ester carbonyl groups (


) is often oversimplified in standard literature.

Unlike simple mono-esters, aryl malonates exhibit a complex "Malonate Doublet" in the carbonyl region (1730–1770 cm⁻¹). This phenomenon is not an impurity but a spectroscopic signature arising from vibrational coupling and rotational isomerism .

This guide objectively compares Infrared (IR) Spectroscopy against alternative analytical techniques (Raman, NMR), establishing why Solution-Phase FTIR remains the gold standard for structural elucidation of these dynamic conformers.

Part 1: The Spectroscopic Challenge

The core challenge in analyzing aryl malonates lies in the proximity of the two ester groups.

  • Vibrational Coupling: The two carbonyls are mechanically coupled through the central

    
    -carbon, leading to symmetric and asymmetric stretching modes.
    
  • Rotational Isomerism: The C–C bonds can rotate, creating distinct conformers (gauche, trans) that possess different dipole moments and, consequently, different vibrational frequencies.

  • Field Effects: The bulky aryl group at the

    
    -position imposes steric constraints that shift the equilibrium of these conformers, altering the intensity ratio of the split peaks.
    

Part 2: Comparative Analysis of Analytical Techniques

While NMR and Mass Spectrometry are indispensable for purity and mass confirmation, they often fail to capture the dynamic conformational state of the carbonyls.

Table 1: Performance Comparison for Carbonyl Characterization
FeatureFTIR (Solution Phase) FTIR (ATR - Solid/Neat) Raman Spectroscopy

C NMR
Primary Detection Dipole moment change (

)
Dipole moment change (

)
Polarizability change (

)
Magnetic environment
Resolution of Conformers High (Timescale:

s)
Medium (Lattice forces blur peaks)High (Complementary modes)Low (Timescale:

s)
Carbonyl Signal Strong Doublet (Split peaks)Broadened/Merged DoubletStrong Symmetric StretchSingle Average Peak
Solvent Interference High (Requires CCl₄ or CS₂)None (Neat sample)Low (Water/Glass transparent)Low (Deuterated solvents)
Structural Insight Bond order & ConformationFunctional Group IDSymmetry & BackboneCarbon Skeleton Connectivity
Detailed Assessment
1. The Gold Standard: Solution-Phase FTIR

Verdict: Superior for structural dynamics. In non-polar solvents (e.g., CCl₄), intermolecular forces are minimized. This allows the observer to see the intrinsic Fermi resonance and conformational splitting of the malonate.

  • Observation: You will typically see two distinct bands around 1740 cm⁻¹ and 1770 cm⁻¹.

  • Why: The higher frequency band corresponds to the conformer where the carbonyl dipoles are aligned (higher energy, repulsive field effect), while the lower band corresponds to the anti-parallel or trans arrangement.

2. The Alternative: Raman Spectroscopy

Verdict: Complementary validation. Raman is less sensitive to the polar


 bond than IR but highly sensitive to the symmetric stretching mode.
  • Observation: Raman often shows the symmetric stretch (which might be weak in IR) as a dominant peak.

  • Use Case: If the IR doublet is ambiguous due to solvent overlap, Raman can confirm the presence of the symmetric mode without interference from glass or moisture.

3. The Limitation:

C NMR

Verdict: Insufficient for conformer analysis. At room temperature, the rotation of the ester groups is faster than the NMR timescale.

  • Observation: NMR produces a single, sharp signal for the equivalent carbonyl carbons (approx. 168-170 ppm). It averages the environment, hiding the dual-conformer reality that IR reveals.

Part 3: Mechanistic Visualization

The following diagram illustrates why IR detects the splitting while NMR does not, and how the experimental workflow should be structured.

MalonateAnalysis cluster_mechanism Physicochemical Mechanism cluster_detection Detection Timescale Molecule Aryl Malonate Molecule Rotation C-C Bond Rotation (Dynamic Equilibrium) Molecule->Rotation ConformerA Conformer A (Gauche) Dipoles Aligned Rotation->ConformerA Steric Bulk ConformerB Conformer B (Trans) Dipoles Opposed Rotation->ConformerB IR_Beam IR Interaction (~10^-13 sec) ConformerA->IR_Beam NMR_Pulse NMR Interaction (~10^-8 sec) ConformerA->NMR_Pulse ConformerB->IR_Beam ConformerB->NMR_Pulse IR_Result Result: Split Peaks (Snapshots of both states) IR_Beam->IR_Result Fast Capture NMR_Result Result: Single Peak (Time-averaged signal) NMR_Pulse->NMR_Result Slow Capture

Figure 1: The "Timescale Gap" explaining why IR reveals malonate conformers while NMR averages them.

Part 4: Experimental Protocol (Self-Validating)

To achieve reproducible high-resolution spectra of aryl malonates, follow this protocol. This method controls for concentration-dependent aggregation and solvent effects.

Method: Solution-Phase Transmission FTIR

Objective: Resolve the carbonyl doublet and quantify the effect of the aryl substituent.

Materials:

  • Analyte: Diethyl 2-phenylmalonate (or target aryl malonate).

  • Solvent: Carbon Tetrachloride (CCl₄) or Deuterated Chloroform (CDCl₃). Note: CCl₄ is preferred for optical transparency in the carbonyl region, but safety protocols must be strictly followed.

  • Cell: Sealed NaCl or KBr liquid cell (0.1 mm to 0.5 mm path length).

Protocol Steps:

  • Baseline Validation (The Blank):

    • Fill the cell with pure solvent.

    • Acquire a background spectrum (32 scans, 2 cm⁻¹ resolution).

    • Check: Ensure no contamination bands exist in the 1700–1800 cm⁻¹ region.

  • Sample Preparation (Dilution Series):

    • Prepare a 10 mM solution. High concentrations (>0.1 M) can lead to intermolecular dipole-dipole association, broadening the peaks.

    • Why: We want to observe intramolecular coupling, not intermolecular aggregation.

  • Acquisition:

    • Inject the sample into the cell, ensuring no bubbles.

    • Set resolution to 2 cm⁻¹ (Standard 4 cm⁻¹ may blur the valley between split peaks).

    • Acquire 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Data Processing:

    • Perform an explicit solvent subtraction.

    • Apply a Second Derivative transform (optional) if the doublet is visible as a shoulder rather than a split. This mathematically enhances the resolution of overlapping bands.

Part 5: Data Interpretation Guide

When analyzing the spectrum of Diethyl 2-phenylmalonate , look for the following markers:

Wavenumber (cm⁻¹)AssignmentMechanistic Origin
1755 – 1770

High-Energy Conformer: The carbonyl dipoles are roughly parallel (syn-periplanar or gauche), increasing dipolar repulsion and bond force constant.
1735 – 1745

Low-Energy Conformer: The carbonyls are anti-parallel (trans), reducing dipolar repulsion. Also corresponds to the uncoupled mode.
~1600 & 1500

Aryl Ring Breathing: Diagnostic bands confirming the presence of the phenyl group.
1000 – 1300

Fingerprint Region: Complex coupling of C-C(=O)-O stretching.

Key Insight: If the aryl group has electron-withdrawing substituents (e.g., -NO₂), the carbonyl frequencies will shift to higher wavenumbers due to the inductive effect withdrawing density from the carbonyl carbon, strengthening the C=O bond.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Diethyl Malonate. National Institute of Standards and Technology.[1] [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2017).[2][3][4] [Link]

  • Edinburgh Instruments. Infrared or Raman Spectroscopy? (2023).[2][5] [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Diethyl 2-(3-methoxyphenyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of intermediate and final compounds is paramount. Diethyl 2-(3-methoxyphenyl)malonate, a versatile building block, is frequently encountered. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical component of quality control, reaction monitoring, and impurity profiling. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of diethyl 2-(3-methoxyphenyl)malonate, compares this technique with alternative analytical methodologies, and offers a detailed experimental protocol for its characterization.

The Foundational Principles of Fragmentation: A Predictive Approach

Electron ionization mass spectrometry (EI-MS) subjects molecules to a high-energy electron beam, typically at 70 eV, inducing ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint, offering profound insights into the compound's structure. For diethyl 2-(3-methoxyphenyl)malonate, the fragmentation is governed by the interplay between the diethyl malonate and the 3-methoxyphenyl moieties.

A cardinal rule in the mass spectrometry of 2-substituted diethyl malonates is the facile loss of the diethyl malonate group.[1] This cleavage, resulting in a fragment with a mass-to-charge ratio (m/z) corresponding to the molecular ion minus 159 Da, is a dominant process.[1] The stability of the resulting carbocation, heavily influenced by the substituent at the 2-position, dictates the intensity of this peak. In the case of our target molecule, the presence of the methoxy-substituted benzyl group leads to a stabilized benzylic cation, making this a highly probable and significant fragmentation pathway.

Unraveling the Fragmentation Cascade of Diethyl 2-(3-methoxyphenyl)malonate

The fragmentation of diethyl 2-(3-methoxyphenyl)malonate can be conceptualized as a cascade of events, each giving rise to a characteristic ion. Below, we dissect the most probable fragmentation pathways, providing a predictive framework for interpreting its mass spectrum.

Key Fragmentation Pathways
  • Loss of the Diethyl Malonate Moiety (M-159): This is anticipated to be a major fragmentation route, leading to the formation of the 3-methoxybenzyl cation. The stability of this ion suggests that the corresponding peak will be of high intensity.[1]

  • Benzylic Cleavage: The bond between the aromatic ring and the malonate-substituted carbon is susceptible to cleavage, which would result in a resonance-stabilized tropylium-like ion.

  • Fragmentations within the Diethyl Malonate Group: The ester functionalities themselves are prone to characteristic cleavages. These include:

    • Loss of an Ethoxy Radical (•OCH2CH3): This results in an ion with m/z corresponding to M-45.

    • Loss of an Ethyl Radical (•CH2CH3): Leading to an ion at M-29.

    • McLafferty Rearrangement: This is a common rearrangement for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by beta-cleavage.[2]

  • Fragmentations of the 3-Methoxyphenyl Group: The aromatic portion of the molecule also contributes to the spectrum. The loss of a methyl radical (•CH3) from the methoxy group (M-15) or the loss of a formyl radical (•CHO) (M-29) are plausible pathways.

Visualizing the Fragmentation

To better illustrate these pathways, the following diagram outlines the primary fragmentation events for diethyl 2-(3-methoxyphenyl)malonate.

M Diethyl 2-(3-methoxyphenyl)malonate M+• m/z 266 F1 [M - •OCH2CH3]+ m/z 221 M->F1 - •OCH2CH3 F2 [M - •CH2CH3]+ m/z 237 M->F2 - •CH2CH3 F3 [M - C7H11O4]+ 3-methoxybenzyl cation m/z 121 M->F3 - •CH(COOEt)2 F4 [M - •CH3]+ m/z 251 M->F4 - •CH3 F5 [M - •CHO]+ m/z 237 M->F5 - •CHO F6 Tropylium-like ion m/z 91 F3->F6 - CH2O F7 [C6H5O]+ m/z 93 F3->F7 - C2H4

Caption: Predicted major fragmentation pathways of diethyl 2-(3-methoxyphenyl)malonate in EI-MS.

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool for the analysis of diethyl 2-(3-methoxyphenyl)malonate, a comprehensive understanding necessitates a comparison with alternative techniques.

Analytical TechniquePrincipleAdvantagesDisadvantagesApplication to Diethyl 2-(3-methoxyphenyl)malonate
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and partitioning, followed by mass-based detection.High resolution, excellent sensitivity, provides structural information through fragmentation.Requires volatile and thermally stable analytes; derivatization may be necessary.Ideal for this compound due to its volatility. Provides a detailed fragmentation pattern for confident identification.[3]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separation by polarity and partitioning in a liquid phase, coupled with mass detection.Suitable for non-volatile and thermally labile compounds; versatile with different column chemistries.Can have lower resolution than GC; matrix effects can be more pronounced.A viable alternative, especially if the compound is part of a complex mixture with non-volatile components. The mobile phase would need to be MS-compatible (e.g., using formic acid instead of phosphoric acid).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Provides unambiguous structural elucidation, including stereochemistry; non-destructive.Lower sensitivity than MS; requires larger sample amounts; more complex data interpretation.Essential for the definitive structural confirmation of a newly synthesized batch. It provides complementary information to MS by revealing the carbon-hydrogen framework.[5]

A Robust Experimental Protocol for GC-MS Analysis

The following protocol provides a reliable starting point for the GC-MS analysis of diethyl 2-(3-methoxyphenyl)malonate. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of diethyl 2-(3-methoxyphenyl)malonate in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Working Solutions: Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to establish a calibration curve for quantitative analysis.

  • Sample Extraction (if in a matrix): For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[6]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector. For trace analysis, a splitless injection is preferred.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Data Analysis
  • Peak Identification: Identify the peak corresponding to diethyl 2-(3-methoxyphenyl)malonate based on its retention time.

  • Mass Spectrum Interpretation: Analyze the mass spectrum of the identified peak, comparing the observed fragments with the predicted fragmentation pattern.

  • Quantification: If quantitative analysis is required, construct a calibration curve by plotting the peak area of the target ion against the concentration of the standard solutions.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural analysis of diethyl 2-(3-methoxyphenyl)malonate, integrating the techniques discussed.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR HPLC HPLC-MS (Optional) Purification->HPLC Fragmentation Analyze Fragmentation Pattern GCMS->Fragmentation Connectivity Determine Connectivity & Stereochemistry NMR->Connectivity Structure Confirm Structure HPLC->Structure Fragmentation->Structure Connectivity->Structure

Caption: A comprehensive workflow for the synthesis and structural elucidation of diethyl 2-(3-methoxyphenyl)malonate.

Conclusion

The mass spectrometric fragmentation of diethyl 2-(3-methoxyphenyl)malonate is a predictable process dominated by the loss of the diethyl malonate moiety and characteristic cleavages of the ester and aromatic functionalities. While GC-MS stands as the primary analytical tool for its characterization due to its volatility, a multi-faceted approach incorporating HPLC-MS and NMR spectroscopy provides the most comprehensive and unambiguous structural confirmation. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to confidently identify and characterize this important synthetic intermediate, thereby ensuring the integrity and quality of their scientific endeavors.

References

  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Dimethyl malonate on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Practical strategies for the structural elucidation of small organic molecules. European Journal of Organic Chemistry, 2008(12), 2071-2085.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Diethyl malonate. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Diethyl 2-(4-methoxyphenyl)malonate. Retrieved February 15, 2026, from [Link]

  • Kulesza, R. J., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 365–366, 12–19.
  • YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • Chegg. (2022, March 10). Solved The electron ionization mass spectrum (EI-MS) of | Chegg.com. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved February 15, 2026, from [Link]

  • NIH. (n.d.). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved February 15, 2026, from [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved February 15, 2026, from [Link]

  • NIH. (n.d.). Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. Retrieved February 15, 2026, from [Link]

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Advanced Crystallographic Guide: Malonate Derivatives in Solid-State API Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Odd-Carbon" Advantage

In the landscape of pharmaceutical salt selection, malonate derivatives (salts and co-crystals of malonic acid) occupy a unique strategic niche. Unlike their even-chain homologs (succinates, adipates) or rigid unsaturated counterparts (fumarates, maleates), malonates possess a C3 "odd-carbon" backbone. This structural feature induces specific crystallographic packing frustrations—known as the odd-even effect —which frequently results in lower lattice energy and, consequently, enhanced aqueous solubility .

For drug development professionals, the malonate counter-ion is not merely an alternative; it is a precision tool for disrupting robust crystal lattices to improve the bioavailability of BCS Class II and IV compounds. This guide objectively compares malonate packing performance against standard dicarboxylates, supported by crystallographic data and experimental protocols.

Comparative Performance Matrix: Malonate vs. Alternatives

The following table synthesizes crystallographic and physicochemical performance metrics of malonate salts compared to common dicarboxylate alternatives.

FeatureMalonate (C3) Succinate (C4) Fumarate (C4, unsaturated) Crystallographic Causality
Crystal Density ModerateHighHighC4 chains pack more efficiently (parallelogram motif) than C3 (trapezoid motif) [1].
Melting Point LowerHigherHighestThe "Odd-Even" effect: Odd chains have higher torsional strain and poorer inter-layer stacking [1][4].
Aqueous Solubility High ModerateLow/ModerateLower lattice energy (

) in malonates correlates to lower energy barriers for solvation [5].
Anion Flexibility High (sp³ backbone)ModerateLow (Rigid sp² bond)Malonate can adopt twisted conformations to accommodate bulky API cations.
Hydrate Propensity HighModerateLow"Looser" packing in odd-chain salts often leaves voids filled by solvent water [6].

Key Insight: Choose Malonate when the primary objective is solubility enhancement and the API is bulky or conformationally flexible. Choose Succinate/Fumarate when physical stability (high melting point, low hygroscopicity) is the priority.

Deep Dive: Packing Motifs & The Odd-Even Effect

The Structural Mechanism

The "odd-even" alternation in dicarboxylic acids is a well-documented crystallographic phenomenon.

  • Even Chains (Succinate): The carboxyl groups at opposite ends are trans to each other, allowing the carbon chain to lie planar. This facilitates the formation of offset "parallelogram" packing layers that stack efficiently via hydrophobic interactions [1].

  • Odd Chains (Malonate): The carboxyl groups are on the same side (cis-like projection) if the chain is planar, which creates repulsion. To relieve this, the methylene backbone twists, preventing the efficient "offset" stacking seen in even chains.

Impact on API Salts

In pharmaceutical salts, the malonate dianion (


) or monoanion (

) acts as a flexible "molecular hinge."
  • Head-to-Head Dimers: Malonates frequently form

    
     hydrogen bond motifs with protonated bases (APIs).
    
  • 3D Networks: In metal-organic frameworks (e.g., Calcium Malonate), the malonate ligand bridges metal centers to form polymeric structures with high void volumes, often stabilized by water molecules [2].

Case Study: Lumefantrine Malonate

Data sourced from recent crystal engineering studies [5].

Challenge: Lumefantrine (LMF) is a poorly soluble antimalarial.[1] Intervention: Formation of Lumefantrine-Malonate (LMF-MAL) salt vs. Lumefantrine-Malate and pure LMF.[2]

Experimental Results:

  • Packing: LMF-MAL crystallized in the Triclinic

    
     space group. The flexible malonate anion accommodated the bulky LMF cation, forming a salt stabilized by charge-assisted hydrogen bonds (
    
    
    
    ).
  • Performance:

    • Pure LMF Solubility: 0.076 g/L (Methanol)[2]

    • LMF-Malonate Solubility: 0.240 g/L (>3-fold increase)[2]

Experimental Protocols

Protocol: Single Crystal Growth of Malonate Salts

Objective: Obtain high-quality single crystals suitable for SC-XRD to determine packing efficiency.

Reagents:

  • API (Base)

  • Malonic Acid (High Purity >99%)

  • Solvents: Methanol, Acetone, Water (degassed)

Workflow:

  • Stoichiometric Mixing: Dissolve API and Malonic Acid in a 1:1 molar ratio. Use separate solvents if necessary (e.g., API in Acetone, Acid in Methanol) and mix slowly [5].

  • Supersaturation Control:

    • Method A (Evaporation): Cover vial with perforated parafilm. Allow slow evaporation at 20°C.

    • Method B (Vapor Diffusion): Place the inner vial containing the salt solution into a larger jar containing an anti-solvent (e.g., Diethyl ether or Hexane).

  • Harvesting: Inspect under polarized light microscopy after 48-72 hours. Look for non-birefringent extinction (single crystals) vs. polycrystalline aggregates.

  • Cryo-Protection: For malonates (often hydrates), use Paratone-N oil immediately upon harvesting to prevent dehydration cracking [2].

Protocol: Hirshfeld Surface Analysis

Objective: Quantify intermolecular interactions (Packing Drivers).[3]

  • Input: CIF file from SC-XRD refinement.

  • Software: CrystalExplorer (Version 17.5 or later).[3][4]

  • Generation:

    • Map the

      
        surface.[4][5][6]
      
    • Range: -0.1 Å (Red, close contact) to +1.0 Å (Blue, no contact).

  • Fingerprint Analysis:

    • Generate 2D fingerprint plots (

      
       vs 
      
      
      
      ).
    • Isolate H...O interactions (typical for Malonate-API salts).

    • Calculate the percentage contribution of H...O vs H...H interactions.

    • Interpretation: A high % of H...O interactions (>25%) typically indicates a strong, directional H-bond network, correlating with higher stability but potentially lower solubility than systems dominated by weak dispersive (H...H) forces [7].

Visualizations

Decision Logic: Counter-ion Selection

This diagram guides the researcher in choosing between Malonate and its alternatives based on API properties.

SaltSelection Start Start: API Selection CheckSolubility Is Intrinsic Solubility < 10 µg/mL? Start->CheckSolubility CheckFlexibility Is API Bulky/Flexible? CheckSolubility->CheckFlexibility Yes (Class II/IV) SelectSuccinate SELECT SUCCINATE (C4) CheckSolubility->SelectSuccinate No (Class I) SelectMalonate SELECT MALONATE (C3) CheckFlexibility->SelectMalonate Yes CheckFlexibility->SelectSuccinate No (Rigid API) ReasonMalonate Mechanism: Disrupted Packing (Odd-Even Effect) Target: Max Solubility SelectMalonate->ReasonMalonate ReasonSuccinate Mechanism: Efficient Stacking (Parallelogram Motif) Target: Physical Stability SelectSuccinate->ReasonSuccinate

Figure 1: Strategic decision tree for selecting Malonate vs. Succinate counter-ions based on API physicochemical requirements.

Workflow: Hirshfeld Surface Analysis for Packing Efficiency

A self-validating workflow for quantifying the packing forces in malonate solids.

HirshfeldWorkflow Input Input: CIF File (Refined Structure) SurfaceGen Generate d_norm Surface (Map -0.1 to 1.0 Å) Input->SurfaceGen VisualCheck Visual Inspection: Red Spots = H-Bonds Flat Regions = Pi-Stacking SurfaceGen->VisualCheck Fingerprint Generate 2D Fingerprint Plot VisualCheck->Fingerprint Decomp Decompose Interactions Fingerprint->Decomp ResultA High H...O % (>30%) Stable Salt Network Decomp->ResultA Strong H-Bonds ResultB High H...H % (>50%) Loose Packing (Soluble) Decomp->ResultB Dispersive Dominated

Figure 2: Step-by-step computational workflow for analyzing crystal packing efficiency using Hirshfeld Surfaces.

References

  • Thalladi, V. R., Nüsse, M., & Boese, R. (2000). The Melting Point Alternation in α,ω-Alkanedicarboxylic Acids . Journal of the American Chemical Society. Link

  • BenchChem. (2025).[7] Application Notes and Protocols for Single Crystal X-ray Diffraction of Calcium Malonate . BenchChem Protocols. Link

  • McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules . Protein Science. Link

  • Bond, A. D. (2004). On the crystal structures and melting point alternation of the n-alkyl carboxylic acids . New Journal of Chemistry. Link

  • Omolo, C. A., et al. (2025). Crystal Engineering: Synthesis and Characterization of Malate and Malonate Salts of Lumefantrine . Crystal Growth & Design. Link

  • Görbitz, C. H., & Hersleth, H. P. (2000). Structure and packing of dicarboxylic acids. Acta Crystallographica Section B.
  • Spackman, M. A., & Jayatilaka, D. (2009).[6] Hirshfeld surface analysis . CrystEngComm. Link

Sources

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